Gfp150 (tfa)
Description
BenchChem offers high-quality Gfp150 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gfp150 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20F3N3O10S |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H19N3O8S.C2HF3O2/c1-8(27-3-2-24-15(21)17-6-10(16)14(19)20)9-4-12-13(26-7-25-12)5-11(9)18(22)23;3-2(4,5)1(6)7/h4-5,8,10H,2-3,6-7,16H2,1H3,(H,17,21)(H,19,20);(H,6,7)/t8?,10-;/m0./s1 |
InChI Key |
SSEYFTBXLYHTKA-LQRGNCEWSA-N |
Isomeric SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of "Gfp150": A Search for a Novel Peptide
Despite a comprehensive search, the specific peptide designated as "Gfp150" remains elusive within publicly available scientific literature and databases. The nomenclature "Gfp150" does not correspond to a recognized peptide sequence or structure at this time. It is plausible that "Gfp150" represents an internal project code, a novel, as-yet-unpublished peptide, or a potential misnomer.
The "(tfa)" suffix commonly associated with synthetic peptides, including in the initial query for "Gfp150 (tfa)", denotes the presence of trifluoroacetic acid. TFA is a standard reagent used during peptide synthesis and purification, resulting in the formation of a trifluoroacetate salt of the peptide. This, however, does not provide information about the core peptide sequence itself.
Further investigation into potential interpretations of the "Gfp" prefix considered two primary possibilities:
-
Green Fluorescent Protein (GFP) fragment: GFP is a widely used reporter protein in molecular biology. While numerous peptides derived from or related to GFP exist, none are commonly designated as "Gfp150."
-
Growth Factor Peptide: The abbreviation "GF" is frequently used for "Growth Factor." A search for growth factor peptides with a "150" designation also failed to yield a specific match. The number could potentially refer to the number of amino acids, its molecular weight in kilodaltons (though 150 kDa would be a large protein, not a peptide), or another internal identifier.
One tangential finding identified a plasmid named "pMT-GFP-p150Dynactin," which is used to express a fusion protein consisting of Green Fluorescent Protein and the p150 subunit of the dynactin complex. However, p150Glued is a large, 150 kDa protein and not a peptide, making it an unlikely candidate for the query.
Given the lack of identifiable information for a peptide named "Gfp150," it is impossible to provide the requested in-depth technical guide, including its amino acid sequence, structure, associated signaling pathways, or relevant experimental protocols.
To enable the creation of the requested technical guide, further clarification on the identity of "Gfp150" is required. The following information would be essential:
-
The amino acid sequence of the peptide.
-
An alternative or more common name for the peptide.
-
The source or context in which the name "Gfp150" was encountered.
Without this fundamental information, any attempt to generate a technical whitepaper would be purely speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.
Gfp150 (tfa) biological function and mechanism of action
An In-depth Technical Guide on Gfp150 (tfa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein designated as "Gfp150 (tfa)" does not correspond to a recognized protein in standard biological databases. The nomenclature appears to be a composite of terms with distinct meanings in a laboratory context. "GFP" is the standard abbreviation for Green Fluorescent Protein, a widely used reporter molecule in cell and molecular biology. The "(tfa)" suffix likely refers to trifluoroacetic acid (TFA), a strong acid commonly used as a reagent in the purification of peptides and proteins, particularly in reverse-phase high performance liquid chromatography (RP-HPLC).
This guide will, therefore, address the likely components of this term. It will provide an in-depth overview of Green Fluorescent Protein (GFP) and the role of trifluoroacetic acid (TFA) in protein chemistry. It is plausible that "Gfp150" refers to a GFP-fusion protein with a molecular weight of approximately 150 kilodaltons (kDa).
Part 1: Green Fluorescent Protein (GFP)
Biological Function and Mechanism of Fluorescence
Green Fluorescent Protein (GFP) is a 238-amino acid protein (26.9 kDa) originally isolated from the jellyfish Aequorea victoria.[1] Its remarkable intrinsic ability to fluoresce bright green when exposed to blue or ultraviolet light has made it an invaluable tool in life sciences.[1][2] The fluorescence arises from a chromophore formed by the cyclization and oxidation of three amino acid residues—Ser65, Tyr66, and Gly67—located in the center of a β-barrel structure. This process is autocatalytic and requires molecular oxygen, but no other cofactors or enzymes.[2]
The primary biological function of GFP in jellyfish is to convert the blue chemiluminescence of the photoprotein aequorin into green light. In the laboratory, its function is primarily as a genetically encoded fluorescent marker.[3] The gene encoding GFP can be fused to the gene of a protein of interest, creating a "GFP-tagged" or "GFP-fusion" protein.[3] This allows for the visualization of the protein's localization, movement, and expression levels within living cells and organisms without the need for external stains or antibodies.[2][3]
Mechanism of Action as a Research Tool
The utility of GFP as a research tool stems from its ability to be genetically encoded and expressed in a wide variety of organisms, from bacteria to humans.[1][2] When the gene for a GFP-fusion protein is introduced into cells, the translated protein will fluoresce, enabling researchers to:
-
Track protein localization and trafficking: Observe where a protein resides within a cell and how it moves between different cellular compartments.
-
Monitor gene expression: The GFP gene can be placed under the control of a specific promoter, and the intensity of fluorescence can serve as a reporter for the activity of that promoter.[2][3]
-
Study protein-protein interactions: Techniques like "split GFP" involve dividing the GFP protein into two non-fluorescent fragments.[2] These fragments are then fused to two different proteins of interest. If the two proteins interact, the GFP fragments are brought into close proximity, allowing them to reassemble and fluoresce.[2]
Experimental Protocols
A common application involving GFP-fusion proteins is their expression in cultured cells followed by visualization using fluorescence microscopy.
Table 1: Key Experimental Protocols for GFP-Fusion Protein Analysis
| Experimental Step | Detailed Methodology |
| Plasmid Construction | The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the GFP gene, creating a fusion construct. This is typically done using standard molecular cloning techniques such as restriction enzyme digestion and ligation or Gibson assembly. |
| Cell Transfection | The GFP-fusion plasmid is introduced into cultured mammalian cells. Common methods include lipid-based transfection (e.g., Lipofectamine), electroporation, or viral transduction. Cells are typically seeded in a glass-bottom dish suitable for microscopy 24 hours prior to transfection. |
| Protein Expression | Following transfection, cells are incubated for 24-48 hours to allow for the expression of the GFP-fusion protein. |
| Fluorescence Microscopy | The cells are visualized using a fluorescence microscope equipped with a filter set appropriate for GFP (excitation ~488 nm, emission ~509 nm). Live-cell imaging can be performed to observe dynamic processes, or cells can be fixed with paraformaldehyde for static imaging. |
| Western Blotting | To confirm the expression and expected size of the GFP-fusion protein (~150 kDa in the case of "Gfp150"), cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-GFP antibody.[4] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for studying a protein of interest (POI) using a GFP-fusion construct.
Caption: Workflow for the generation and analysis of a GFP-fusion protein.
Part 2: Trifluoroacetic Acid (TFA) in Protein Science
Chemical Properties and Role in Protein Purification
Trifluoroacetic acid (TFA) is a strong organofluorine acid with the chemical formula CF₃COOH.[5] It is widely used in protein and peptide chemistry due to its volatility, solubility in organic solvents, and its strength as an acid.[5]
Mechanism of Action in RP-HPLC
In the context of protein purification, TFA is a key component of the mobile phase in reverse-phase high performance liquid chromatography (RP-HPLC). Its primary functions are:
-
Acidification: TFA lowers the pH of the mobile phase, ensuring that the carboxyl groups on acidic amino acid residues (aspartic and glutamic acid) are protonated. This minimizes their negative charge and enhances their retention on the nonpolar stationary phase of the RP-HPLC column.[6]
-
Ion-Pairing Agent: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged side chains of basic amino acid residues (lysine, arginine, and histidine).[6] This neutral complex has increased hydrophobicity, leading to better retention and improved peak shape during chromatography.[6]
Table 2: Properties of Trifluoroacetic Acid
| Property | Value |
| Chemical Formula | CF₃COOH |
| Molar Mass | 114.02 g/mol |
| Appearance | Colorless liquid |
| pKa | 0.52 |
| Boiling Point | 72.4 °C |
| Common Concentration in RP-HPLC | 0.1% (v/v) |
Experimental Protocols
A standard protocol for purifying a peptide or small protein using RP-HPLC with a TFA-containing mobile phase is outlined below.
Table 3: Protocol for RP-HPLC Purification of a Protein with TFA
| Step | Methodology |
| Mobile Phase Preparation | Two mobile phases are prepared: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). |
| Column Equilibration | The C18 RP-HPLC column is equilibrated with a low percentage of Solvent B (e.g., 5%). |
| Sample Loading | The protein sample, dissolved in a low-organic solvent (ideally Solvent A), is injected onto the column. |
| Elution Gradient | A linear gradient of increasing Solvent B concentration is applied. This causes proteins to elute from the column based on their hydrophobicity, with more hydrophobic proteins eluting at higher concentrations of acetonitrile. |
| Fraction Collection | Eluted protein peaks are detected by UV absorbance (typically at 214 nm and 280 nm) and collected as fractions. |
| Solvent Evaporation | The collected fractions containing the purified protein are lyophilized to remove the acetonitrile and TFA, which are volatile. |
Logical Relationship in Protein Purification
The following diagram illustrates the role of TFA as an ion-pairing agent in RP-HPLC.
Caption: Mechanism of TFA as an ion-pairing agent in RP-HPLC of proteins.
While "Gfp150 (tfa)" is not a standard protein name, the constituent parts point to a GFP-fusion protein with a potential molecular weight of 150 kDa, which has likely been purified using techniques involving trifluoroacetic acid. Understanding the principles of GFP as a fluorescent reporter and TFA as a critical reagent in protein chromatography provides the foundational knowledge for working with such a molecule in a research and drug development setting.
References
- 1. interchim.fr [interchim.fr]
- 2. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 3. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 4. Green Fluorescent Protein (GFP) Control Protein (000-001-215) | Rockland [rockland.com]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
Gfp150 (tfa) discovery and origin
An In-Depth Technical Guide on the Discovery and Origin of Growth Differentiation Factor 15 (GDF15)
Executive Summary
Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a critical cytokine involved in a wide array of physiological and pathological processes. Initially identified as Macrophage Inhibitory Cytokine-1 (MIC-1), its discovery stemmed from investigations into the molecular changes associated with macrophage activation. This guide provides a comprehensive technical overview of the discovery, origin, and core signaling pathways of GDF15, tailored for researchers, scientists, and professionals in drug development.
Discovery
GDF15 was first identified and cloned in 1997 by Bootcov et al. from a subtraction cDNA library designed to isolate genes upregulated during macrophage activation.[1][2][3][4][5] The study aimed to uncover novel cytokines secreted by macrophages that play a role in immune and inflammatory responses.[2] The newly identified protein was named Macrophage Inhibitory Cytokine-1 (MIC-1) due to its observed function in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by macrophages.[1][2][3][6] Subsequent independent cloning efforts by other groups resulted in alternative names such as placental TGF-β (PTGF-β), placental bone morphogenetic protein (PLAB), NSAID-activated gene-1 (NAG-1), and prostate-derived factor (PDF), before the official designation of Growth Differentiation Factor 15 (GDF15) was established.[7]
Key Experiments in the Discovery of GDF15 (MIC-1)
The foundational experiment leading to the discovery of GDF15 involved the generation of a subtraction cDNA library to compare the gene expression profiles of activated versus non-activated macrophages.
Experimental Protocol: Subtraction cDNA Library Construction for MIC-1 Discovery
-
Cell Line and Culture: The human monocytoid cell line U937 was used as the model for macrophage differentiation and activation.[1]
-
Macrophage Differentiation: U937 cells were differentiated into a macrophage-like phenotype by treatment with 1 mM retinoic acid for 3 days.[1]
-
Macrophage Activation (Tester Population): The differentiated U937 cells were activated by incubation with 160 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.[1] This population of cells served as the "tester" group, from which genes of interest were to be identified.
-
Non-activated Macrophages (Driver Population): Differentiated U937 cells that were not treated with PMA served as the "driver" or control population.
-
mRNA Isolation and cDNA Synthesis: Total RNA was extracted from both the tester and driver cell populations, and poly(A)+ mRNA was isolated. First-strand cDNA was synthesized from the mRNA of both populations using reverse transcriptase.
-
Subtraction Hybridization: The core of the experiment was subtraction hybridization, a technique designed to enrich for cDNAs that are more abundant in the tester population.[8][9][10][11][12]
-
The tester cDNA was hybridized with an excess of driver cDNA. This allowed for the formation of hybrid duplexes between cDNAs of genes expressed in both populations.
-
The single-stranded cDNA remaining after this hybridization step was enriched for sequences that were unique to, or more highly expressed in, the activated (tester) macrophages.
-
This enriched single-stranded cDNA population was then used to construct a cDNA library.
-
-
Library Screening and Clone Identification: The resulting subtraction library was screened, and individual clones were isolated and sequenced. One of the clones identified encoded a novel protein with the structural characteristics of a TGF-β superfamily cytokine, which was subsequently named MIC-1.[1][2]
Origin and Expression
Under normal physiological conditions, GDF15 expression is low in most tissues.[4] However, its expression is strongly induced in response to a variety of cellular stress signals, including inflammation, tissue injury, and cancer.[4][5] The placenta is a notable exception, exhibiting high levels of GDF15 expression.[4]
The initial discovery in activated macrophages highlighted its origin as a stress-responsive cytokine.[1][2] Studies have since confirmed that GDF15 mRNA expression in monocytoid cells is upregulated by a range of pro-inflammatory stimuli.
Quantitative Data on GDF15 (MIC-1) Expression
The original discovery paper by Bootcov et al. demonstrated a time-dependent induction of MIC-1 mRNA in differentiated U937 cells upon treatment with PMA. While specific fold-change values from the subtraction hybridization were not reported, the induction of mRNA was clearly shown through Northern blot analysis. The table below summarizes the qualitative and semi-quantitative findings on the induction of GDF15 (MIC-1) expression by various stimuli as reported in the discovery literature.
| Stimulus | Cell Type | Observation &- | | Phorbol 12-myristate 13-acetate (PMA) | Differentiated U937 cells | Strong induction of mRNA expression. | | Interleukin 1β (IL-1β) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Tumor Necrosis Factor α (TNF-α) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Interleukin 2 (IL-2) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Macrophage colony-stimulating factor (M-CSF) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Interferon γ (IFN-γ) | Monocytoid cells | No induction of mRNA expression.[2][3] | | Lipopolysaccharide (LPS) | Monocytoid cells | No induction of mRNA expression.[2][3] |
GDF15 Signaling Pathway
GDF15 exerts its biological effects by binding to a specific receptor complex, which is predominantly expressed in the hindbrain. This restricted receptor expression is key to understanding the central role of GDF15 in regulating appetite and metabolism.
The primary receptor for GDF15 is the Glial cell-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL). GDF15 binding to GFRAL induces the recruitment of the co-receptor, Rearranged during transfection (RET), a receptor tyrosine kinase. This ligand-induced formation of the GDF15-GFRAL-RET ternary complex triggers the dimerization and autophosphorylation of RET, initiating downstream intracellular signaling cascades. Key pathways activated by this complex include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathway, and the Phospholipase C (PLC) pathway.
Visualization of the GDF15 Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by the binding of GDF15 to its receptor complex.
Conclusion
The discovery of GDF15, born from the investigation of macrophage activation, has unveiled a cytokine with profound implications for human health and disease. Its origin as a stress-responsive factor underlies its role as a biomarker in numerous conditions, including cancer, cardiovascular disease, and metabolic disorders. The elucidation of its primary signaling pathway through the GFRAL/RET complex in the brain has provided a mechanistic basis for its powerful effects on appetite and body weight, opening new avenues for therapeutic intervention in conditions ranging from obesity to cachexia. This guide provides a foundational understanding of GDF15 for professionals engaged in biomedical research and drug development, highlighting the key experimental and biological principles that define this important cytokine.
References
- 1. pnas.org [pnas.org]
- 2. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-beta superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. embopress.org [embopress.org]
- 5. The propeptide of macrophage inhibitory cytokine (MIC-1), a TGF-β superfamily member, acts as a quality control determinant for correctly folded MIC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-β superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Subtractive Hybridization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Subtractive Hybridization | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Subtractive Library Method - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Gfp150 (tfa) homologous proteins and domains
Unable to Provide Information on "Gfp150 (tfa)"
Following a comprehensive search, no publicly available information could be found for a protein specifically designated as "Gfp150 (tfa)". This suggests that "Gfp150 (tfa)" may be one of the following:
-
A Non-Standard or Internal Nomenclature: The name may be an internal designation used within a specific research group or company that has not been published in publicly accessible scientific literature or databases.
-
A Typographical Error: The name might contain a typographical error.
-
A Novel or Very Recently Discovered Protein: Information on this protein may not yet be available in the public domain.
The components of the name could potentially be interpreted as follows:
-
Gfp: This likely refers to Green Fluorescent Protein (GFP), a widely used reporter molecule in molecular biology.
-
150: This could indicate the molecular weight of the protein, approximately 150 kilodaltons (kDa). This would be significantly larger than standard GFP (around 27 kDa), suggesting it might be a fusion protein.
-
(tfa): The meaning of this suffix is unclear. It could denote a post-translational modification (e.g., trifluoroacetylated), a tag, or an abbreviation for an associated factor or organism.
Without a confirmed and identifiable protein, it is not possible to fulfill the request for an in-depth technical guide, including its homologous proteins, domains, signaling pathways, quantitative data, and detailed experimental protocols.
To proceed, it is recommended to:
-
Verify the Protein Name: Please double-check the spelling and designation of the protein.
-
Provide Additional Identifiers: If available, please provide any alternative names, accession numbers (e.g., from NCBI or UniProt), or the species of origin for the protein of interest.
Once a specific, recognized protein can be identified, a detailed technical guide can be generated.
A Technical Guide to the Research Applications of GDF15 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding GDF15
Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a stress-responsive cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3] Under normal physiological conditions, GDF15 is expressed at low levels in most tissues.[4] However, its expression is significantly upregulated in response to a wide array of cellular stressors, including inflammation, tissue injury, oxidative stress, and mitochondrial dysfunction.[3][5][6] This upregulation is a hallmark of many pathological states, positioning GDF15 as a critical biomarker and therapeutic target in oncology, metabolic diseases, and cardiovascular conditions.[1][7][8]
The designation "(TFA)" refers to trifluoroacetate, a counter-ion commonly used during the chemical synthesis and purification of peptides and recombinant proteins like GDF15. It indicates that the protein is supplied as a trifluoroacetic acid salt, a standard form for research-grade proteins that does not typically interfere with its biological activity in experimental settings.
Mechanism of Action: The GDF15-GFRAL Signaling Axis
GDF15 exerts its primary metabolic effects through a highly specific signaling pathway centered in the hindbrain.[2] The key components of this pathway are:
-
The Ligand (GDF15): Circulating GDF15, secreted by stressed or diseased tissues, travels to the brainstem.[2]
-
The Receptor (GFRAL): GDF15 binds with high affinity to its receptor, the GDNF Family Receptor Alpha-Like (GFRAL).[9][10] GFRAL expression is uniquely restricted to neurons within the area postrema (AP) and the nucleus of the solitary tract (NTS) of the hindbrain.[10][11]
-
The Co-Receptor (RET): Upon GDF15 binding, GFRAL forms a complex with the Rearranged during Transfection (RET) tyrosine kinase, a transmembrane co-receptor.[4][12]
-
Downstream Signaling: The formation of the GDF15-GFRAL-RET complex triggers the autophosphorylation of RET, initiating intracellular signaling cascades.[13][14] Key downstream pathways activated include the MAPK/ERK and PI3K/AKT pathways, which mediate the central effects of GDF15 on appetite, metabolism, and body weight.[13][14][15]
It is noteworthy that in certain cancer cells, GDF15 may also signal through GFRAL-independent pathways, potentially involving receptors like TGFβRII or ErbB2, contributing to its diverse roles in tumor progression.[16]
Core Research Applications
GDF15 is a multifaceted protein with significant research applications across several key areas of pathophysiology.
Metabolic Diseases and Obesity
The primary and most potent biological function of GDF15 is the regulation of energy homeostasis.[7] Exogenous administration of GDF15 in preclinical models, from rodents to non-human primates, consistently leads to a reduction in food intake, decreased body weight, and improved glycemic control.[17][18] This makes the GDF15-GFRAL pathway a highly attractive target for the development of therapeutics for obesity and type 2 diabetes.[1][7] Research in this area focuses on:
-
Developing long-acting GDF15 analogs or GFRAL agonists to induce sustained weight loss.[18][19]
-
Understanding the role of GDF15 in mediating the metabolic benefits of exercise and drugs like metformin, both of which increase circulating GDF15 levels.[17]
-
Investigating the downstream neural circuits that mediate GDF15's effects on appetite, food aversion, and energy expenditure.[12]
Oncology and Cancer Cachexia
In oncology, GDF15 has a dual role. It is a prominent biomarker for numerous cancers, including prostate, pancreatic, colorectal, and lung cancer, where elevated levels often correlate with poor prognosis.[6][15][20] The most significant clinical application in this field is its role as a primary driver of cancer cachexia—a debilitating wasting syndrome characterized by anorexia, weight loss, and muscle atrophy.[6][21] Tumors secrete high levels of GDF15, which acts on the brainstem to suppress appetite.[6]
Key research applications include:
-
Therapeutic Targeting: Developing GDF15-neutralizing antibodies or GFRAL antagonists to treat or prevent cancer cachexia.[17][22] The monoclonal antibody ponsegromab has shown promise in clinical trials by increasing body weight in cancer patients.[15][17]
-
Biomarker Development: Using circulating GDF15 levels to diagnose cancer, predict prognosis, and monitor for cachexia development.[15][20]
-
Tumor Biology: Investigating the direct, GFRAL-independent effects of GDF15 on tumor cells, which can include promoting proliferation, invasion, and chemoresistance in some contexts.[4][15][16]
Cardiovascular Disease
GDF15 is a robust biomarker for cardiovascular disease (CVD).[8] Its levels rise in response to myocardial injury, pressure overload, inflammation, and ischemia.[8][23][24] Numerous clinical studies have demonstrated that elevated circulating GDF15 is an independent predictor of adverse outcomes, including mortality and heart failure, in patients with coronary artery disease and other cardiovascular conditions.[8][25]
Research applications in this domain include:
-
Prognostic Biomarking: Measuring serum GDF15 to stratify risk in patients with acute coronary syndrome, heart failure, and stable coronary heart disease.[25]
-
Pathophysiological Studies: Elucidating the functional role of GDF15 in the heart. While often seen as a marker of disease severity, some studies suggest it may have cardioprotective effects through anti-inflammatory and anti-apoptotic actions.[23][24]
-
Therapeutic Monitoring: Assessing GDF15 levels to monitor the cardiotoxicity of cancer therapies.[20][26]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving GDF15.
| Table 1: Preclinical Dose-Response Data | |||
| Model Organism | GDF15 Molecule | Dose | Observed Effect |
| C57Bl6 Mice | Recombinant GDF15 | 0.1 mg/kg | Statistically significant reduction in food intake.[18] |
| Obese Cynomolgus Monkeys | Long-acting GDF15 analog (CpdH) | 0.048 - 1.6 mg/kg (weekly) | Robust, sustained, dose-dependent reduction in food intake and body weight.[19] |
| Rats | Recombinant GDF15 | Not specified | Reduced food intake and body weight, improved metabolic profile.[18] |
| Table 2: Clinical Biomarker Thresholds and Correlations | |||
| Disease Context | Parameter | Value / Finding | Significance |
| Cardiovascular Disease | Prognostic Cutpoints | <1200 ng/L (low risk)1200-1800 ng/L (intermediate risk)>1800 ng/L (high risk) | Stratifies risk for CV death and heart failure hospitalization in patients with atherosclerotic cardiovascular disease.[25] |
| Type 2 Diabetes | Dose-Response | Diabetes prevalence increased by 63% for every 1 ng/mL increase in GDF15. | Demonstrates a positive, non-linear association between circulating GDF15 and diabetes prevalence.[27] |
| Cancer Diagnostics (Liver) | AUC | 0.99 | GDF15 shows high diagnostic efficacy in distinguishing liver cancer patients from healthy controls.[20] |
| GFRAL Signaling (In Vitro) | EC85 for GDF15 | 0.3 nM | Concentration of GDF15 used to achieve 85% of maximal effect in a cell-based GFRAL signaling assay.[9] |
Experimental Protocols
Quantification of GDF15 by Sandwich ELISA
This is the most common method for measuring GDF15 concentrations in biological fluids like serum, plasma, or cell culture supernatants.
Principle: A capture antibody specific for GDF15 is coated onto a 96-well plate. The sample is added, and any GDF15 present binds to the antibody. A second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured GDF15. Finally, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotin. A colorimetric substrate (TMB) is then added, and the HRP enzyme catalyzes a color change proportional to the amount of GDF15 in the sample.[28]
Detailed Methodology:
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal or polyclonal antibody specific to human GDF15.
-
Standard & Sample Addition: A standard curve is prepared by making serial dilutions of a known concentration of recombinant GDF15. Add 50-100 µL of standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substances.
-
Detection Antibody Addition: Add 100 µL of a biotin-conjugated anti-human GDF15 antibody to each well. Incubate for 1 hour at room temperature.[28]
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate Addition: Add 100-200 µL of HRP-conjugated streptavidin to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100-200 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing a blue color to develop.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of GDF15 in the unknown samples.
GDF15 Detection by Western Blot
Western blotting is used to detect the presence and relative abundance of GDF15 protein in cell lysates or tissue homogenates.
Principle: Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to GDF15, followed by a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, which emits light when acted upon by the enzyme, allowing the GDF15 protein band to be visualized.
Detailed Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GDF15 (e.g., rabbit or goat polyclonal) diluted in blocking buffer. Typical dilutions range from 1:1000 to 1:15000.[29] Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The GDF15 protein should appear as a band at approximately 35 kDa under reducing conditions (for the full-length form).[30]
Cell-Based GFRAL Signaling Assay
These assays are designed to screen for agonists or antagonists of the GDF15-GFRAL pathway by measuring downstream signaling events in a controlled cellular environment.
Principle: A host cell line (e.g., HEK293) that does not endogenously express the receptor is engineered to stably or transiently express both GFRAL and its co-receptor RET.[9][31] When these cells are stimulated with GDF15, the signaling pathway is activated. The activation can be measured by quantifying a downstream event, such as the phosphorylation of ERK (pERK) via an ELISA-based method, or by using a reporter gene, such as a luciferase gene under the control of a Serum Response Element (SRE) promoter, which is activated by the MAPK/ERK pathway.[31]
Detailed Methodology (pERK Endpoint):
-
Cell Culture: Culture GFRAL/RET-expressing cells in appropriate media until they reach the desired confluency for the assay (e.g., in a 96-well plate).
-
Serum Starvation: Prior to stimulation, serum-starve the cells for several hours to reduce basal signaling pathway activity.
-
Compound/Inhibitor Treatment: For antagonist screening, pre-incubate the cells with test compounds for a set period.
-
GDF15 Stimulation: Stimulate the cells by adding GDF15 (TFA) at a predetermined concentration (e.g., EC80) to all wells except the negative controls. For agonist screening, add the test compounds directly. Incubate for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells to release the intracellular proteins.
-
pERK Quantification: Measure the amount of phosphorylated ERK in the cell lysates using a specific sandwich ELISA kit designed for pERK.
-
Analysis: Normalize the pERK signal to the total protein concentration or a housekeeping protein. For antagonist screening, calculate the percent inhibition caused by the test compounds relative to controls. For agonist screening, determine the potency (EC50) of the test compounds.
References
- 1. Research Progress on the Role and Mechanism of GDF15 in Body Weight Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of GDF-15 in Immunoregulation and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioxone.in [bioxone.in]
- 6. Role of growth differentiation factor 15 in cancer cachexia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDF15: An emerging disease target and biomarker of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDF-15 as a Biomarker in Cardiovascular Disease - ABC Cardiol [abccardiol.org]
- 9. gubra.dk [gubra.dk]
- 10. An Orphan no more: GFRAL identified as receptor for weight regulator GDF15 | Taconic Biosciences [taconic.com]
- 11. researchgate.net [researchgate.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 14. GFRAL - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Growth/Differentiation Factor-15 (GDF-15): From Biomarker to Novel Targetable Immune Checkpoint [frontiersin.org]
- 17. GDF15 - Wikipedia [en.wikipedia.org]
- 18. Growth differentiation factor 15 as a potential therapeutic for treating obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Hypothesis paper: GDF15 demonstrated promising potential in Cancer diagnosis and correlated with cardiac biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. society-scwd.org [society-scwd.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. GDF15 and Cardiac Cells: Current Concepts and New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. news-medical.net [news-medical.net]
- 27. Dose-response relationship between circulating growth differentiation factor-15 and diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. GDF-15 antibody (27455-1-AP) | Proteintech [ptglab.com]
- 30. Human GDF-15 Antibody AF957: R&D Systems [rndsystems.com]
- 31. sbdrugdiscovery.com [sbdrugdiscovery.com]
GDF15 (TFA): An In-depth Technical Guide to its Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a divergent member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] Under basal conditions, GDF15 expression is low in most tissues.[3] However, its expression is significantly upregulated in response to a wide array of cellular stressors, including inflammation, tissue injury, hypoxia, and oncogenic transformation.[4][5] This stress-induced expression positions GDF15 as a critical signaling molecule in a variety of physiological and pathological processes, making it a focal point for research and therapeutic development. This technical guide provides a comprehensive overview of the core cellular pathways modulated by GDF15, detailed experimental protocols for its study, and quantitative data to support further investigation.
GDF15 Signaling: Receptor and Core Downstream Pathways
The primary receptor for GDF15 is the GDNF family receptor α-like (GFRAL), an orphan receptor predominantly expressed in the hindbrain.[6][7][8] For signal transduction, GFRAL forms a complex with the co-receptor, Rearranged during transfection (RET), a receptor tyrosine kinase.[6][9] The binding of GDF15 to the GFRAL/RET complex initiates a cascade of intracellular signaling events, primarily through the PI3K/AKT, MAPK/ERK, and to a lesser extent, SMAD pathways.[9][10]
GDF15/GFRAL/RET Signaling Axis
The canonical signaling pathway for GDF15's metabolic effects is initiated by its binding to GFRAL, which is primarily located on neurons in the area postrema and nucleus of the solitary tract in the brainstem.[8][11] This interaction induces a conformational change, leading to the recruitment and activation of the RET co-receptor.[6][9] The activation of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular domain, creating docking sites for various downstream signaling molecules and thereby initiating multiple signaling cascades.[10]
Role of GDF15 in Key Cellular Processes
Cancer
GDF15 plays a dual and context-dependent role in cancer.[12] It can act as both a tumor suppressor and a promoter of malignancy. In some cancers, GDF15 induces apoptosis and inhibits tumor growth.[12] Conversely, in other contexts, it promotes cell proliferation, invasion, metastasis, and chemoresistance.[4] These multifaceted effects are mediated through the activation of PI3K/AKT, MAPK/ERK, and SMAD signaling pathways.[13] For instance, in certain breast and gastric cancers, GDF15 can transactivate ErbB2, leading to the activation of AKT and ERK1/2. In colorectal cancer, GDF15 has been shown to promote epithelial-to-mesenchymal transition (EMT) by activating the TGF-β signaling pathway, specifically through Smad2 and Smad3.[13]
Metabolism
The GDF15/GFRAL signaling axis in the hindbrain is a critical regulator of energy homeostasis.[8] Elevated levels of GDF15, often in response to metabolic stress, act on the brain to suppress appetite and reduce body weight.[14][15] This effect is independent of traditional appetite-regulating hormones like leptin and GLP-1. GDF15 has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic target for obesity and type 2 diabetes.[14][16]
Inflammation
GDF15 exhibits a complex, dual role in inflammation, with both pro- and anti-inflammatory properties reported.[1][17] It can be induced by inflammatory stimuli and is produced by immune cells such as macrophages.[3][18] One of its key functions in this context is the modulation of macrophage polarization.[1][17] GDF15 can promote the differentiation of monocytes into M2-like anti-inflammatory macrophages while inhibiting the polarization towards the pro-inflammatory M1 phenotype.[1][17] This suggests a feedback mechanism where GDF15 helps to resolve inflammation. However, in certain chronic inflammatory conditions, sustained high levels of GDF15 are associated with disease severity.[19][20]
Apoptosis
The role of GDF15 in apoptosis is also context-dependent. In some cancer cell lines, GDF15 can induce apoptosis.[12] This pro-apoptotic effect can be mediated through the TGF-β receptor 2 (TGFBR2) and involves the activation of caspase-9 and caspase-3.[12] Conversely, GDF15 can also exert anti-apoptotic effects. For instance, it has been shown to protect pancreatic beta-cells from ER stress-induced apoptosis.[21][22] In cardiovascular contexts, GDF15 can have protective effects by inhibiting apoptosis in cardiomyocytes.[23]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (GDF15 to GFRAL) | |||
| EC50 | ~10-10 M | HEK293T cells expressing hGFRAL(ECD) | [24] |
| Neutralizing Antibody Affinity | |||
| Kd (KY-NAb-GDF15 to GDF15) | 5.26 x 10-11 M | Bio-Layer Interferometry | [21] |
| In Vitro Assay Concentrations | |||
| GDF15 for ERK1/2 Phosphorylation | 100 ng/ml | Rat cerebellar granule neurons | [25] |
| GDF15 for Macrophage Polarization | Varies (rGDF15 pretreatment) | THP-1 and RAW264.7 cells | [12] |
| Signaling Pathway Activation | |||
| p-ERK1/2 Increase (GDF15 treatment) | 1.42 to 2.84-fold | Rat cardiac fibroblasts | [10] |
| Macrophage Polarization Marker Expression | |||
| CD80 (M1 marker) | Decreased from ~81% to ~57% with GDF15 | LPS-stimulated mouse macrophages | [17] |
| CD206 (M2 marker) | Increased from ~18% to ~33% with GDF15 | LPS-stimulated mouse macrophages | [17] |
Experimental Protocols
GDF15 Quantification by ELISA
Objective: To measure the concentration of GDF15 in biological samples such as serum, plasma, or cell culture supernatants.
Materials:
-
GDF15 Quantikine ELISA Kit (e.g., R&D Systems, DGD150)
-
Microplate reader capable of measuring absorbance at 450 nm and 570 nm
-
Horizontal orbital microplate shaker
-
Pipettes and sterile tips
-
Wash Buffer (as provided in the kit)
-
Stop Solution (as provided in the kit)
Protocol:
-
Bring all reagents and samples to room temperature.
-
Prepare standards, controls, and samples in duplicate. Dilute cell culture media samples 1:3 in the appropriate diluent.[6]
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or diluted sample to each well.[6]
-
Cover the plate and incubate for 2 hours at room temperature on a shaker (500 rpm).[6]
-
Wash each well four times with 400 µL of Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper.[6]
-
Add 200 µL of Human GDF15 Conjugate to each well and incubate for 1 hour at room temperature on the shaker.[6]
-
Repeat the wash step as in step 6.[6]
-
Add 200 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature, protected from light.[6]
-
Add 50 µL of Stop Solution to each well and gently tap to mix.[6]
-
Read the optical density at 450 nm and 570 nm within 15 minutes. Subtract the 570 nm readings from the 450 nm readings to correct for optical imperfections.[6]
-
Calculate the GDF15 concentration based on the standard curve.
Western Blot Analysis of GDF15-Induced Pathway Activation
Objective: To detect the phosphorylation status of key signaling proteins (e.g., AKT, ERK1/2) following GDF15 treatment.
Materials:
-
Cell lysates from GDF15-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Repeat the wash step as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein or a loading control (e.g., β-actin).
Gene Knockdown using siRNA
Objective: To specifically reduce the expression of GDF15 in cultured cells.
Materials:
-
GDF15-specific siRNA and a non-targeting control siRNA (e.g., Santa Cruz Biotechnology, sc-39799)[26]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium
-
Cultured cells
Protocol:
-
Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the well containing cells and fresh medium.
-
Incubate the cells for 24-72 hours before harvesting for analysis (e.g., RT-qPCR or Western blot) to confirm knockdown efficiency.
Gene Overexpression using Plasmid Transfection
Objective: To ectopically express GDF15 in cultured cells.
Materials:
-
GDF15 expression plasmid (e.g., OriGene, RC201295) and an empty vector control[27]
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
Serum-free medium
-
Cultured cells (e.g., HEK293T)
Protocol:
-
Seed cells to be 70-80% confluent on the day of transfection.
-
For a 6-well plate, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.
-
In a separate tube, add 6 µL of FuGENE 6 reagent directly to 94 µL of serum-free medium (do not let the reagent touch the tube walls).
-
Combine the diluted DNA and the transfection reagent mixture, mix gently by flicking the tube, and incubate for 15-30 minutes at room temperature.
-
Add the transfection complex dropwise to the cells in each well.
-
Incubate for 24-48 hours before proceeding with downstream experiments or analysis of overexpression.
Conclusion
GDF15 is a pleiotropic cytokine with significant and complex roles in a multitude of cellular pathways central to health and disease. Its function as a stress-responsive molecule places it at the crossroads of cancer biology, metabolic regulation, inflammation, and apoptosis. The discovery of its receptor, GFRAL, has significantly advanced our understanding of its mechanism of action, particularly in the context of metabolism. However, the diverse and sometimes opposing roles of GDF15 in different cellular contexts underscore the need for continued research to delineate the specific molecular determinants of its function. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of GDF15 and its potential as a therapeutic target and biomarker.
References
- 1. aviscerabioscience.net [aviscerabioscience.net]
- 2. olink.com [olink.com]
- 3. researchgate.net [researchgate.net]
- 4. GDF15 promotes the proliferation of cervical cancer cells by phosphorylating AKT1 and Erk1/2 through the receptor ErbB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDF15/MIC1 (L300) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. GDF15 ELISA: [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Clinical Value of GDF15 and Its Prospective Mechanism in Sepsis [frontiersin.org]
- 13. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of a distinct cluster of GDF15high macrophages induced by in vitro differentiation exhibiting anti-inflammatory activities [frontiersin.org]
- 15. Solid stress-induced migration is mediated by GDF15 through Akt pathway activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human GDF-15 Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Knockdown of growth differentiation factor-15 restrains prostate cancer through regulating MAPK/ERK signaling pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 19. Adaptive Induction of Growth Differentiation Factor 15 Attenuates Endothelial Cell Apoptosis in Response to High Glucose Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GDF15/MIC1 (Y60) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Over-expression of growth differentiation factor 15 (GDF15) preventing cold ischemia reperfusion (I/R) injury in heart transplantation through Foxo3a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. anshlabs.com [anshlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. origene.com [origene.com]
GDF15: Expression, Localization, and Signaling in Human Tissues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Growth differentiation factor 15 (GDF15), also known as macrophage inhibitory cytokine-1 (MIC-1), is a divergent member of the transforming growth factor-β (TGF-β) superfamily. Under basal physiological conditions, GDF15 is expressed at low levels in most human organs. However, its expression is significantly upregulated in response to a wide array of cellular stress signals, including inflammation, tissue injury, and cancer. This dynamic expression profile has positioned GDF15 as a key biomarker and a potential therapeutic target in a variety of diseases. This guide provides a comprehensive overview of GDF15 expression and localization in human tissues, details key experimental protocols for its detection, and elucidates its primary signaling pathway.
GDF15 Expression and Localization in Human Tissues
GDF15 exhibits a distinct expression pattern, with notably high levels in the placenta under normal physiological conditions. In most other tissues, basal expression is low but can be induced by various stimuli. The primary subcellular localization of GDF15 is cytoplasmic, and it is also found in the extracellular matrix upon secretion.
Quantitative mRNA Expression
The Genotype-Tissue Expression (GTEx) project provides a valuable resource for quantifying mRNA expression levels across a wide range of human tissues. The following table summarizes the median GDF15 gene expression in Transcripts Per Million (TPM) across various tissues, highlighting the significant variability in its basal transcript levels.
| Tissue | Median TPM |
| Placenta | 1793.4 |
| Prostate | 49.8 |
| Bladder | 29.5 |
| Colon - Transverse | 25.1 |
| Small Intestine - Terminal Ileum | 22.9 |
| Kidney - Cortex | 19.7 |
| Lung | 13.8 |
| Adrenal Gland | 12.5 |
| Stomach | 11.9 |
| Testis | 10.7 |
| Ovary | 9.8 |
| Heart - Atrial Appendage | 8.5 |
| Liver | 7.9 |
| Pancreas | 7.6 |
| Spleen | 6.4 |
| Brain - Cortex | 3.2 |
| Skeletal Muscle | 2.9 |
| Whole Blood | 1.5 |
Data sourced from the GTEx Portal. TPM values are approximate and serve for comparative purposes.
Protein Expression and Localization
Immunohistochemical studies from the Human Protein Atlas corroborate the mRNA expression data, showing strong cytoplasmic staining for GDF15 in placental trophoblasts. Moderate to low cytoplasmic positivity is observed in the prostate and urinary bladder. In many other tissues, GDF15 protein is barely detectable under normal conditions. Upon cellular stress, GDF15 is secreted and can be found in the extracellular matrix.
| Tissue | Protein Expression Level | Subcellular Localization |
| Placenta | High | Cytoplasmic |
| Prostate | Medium | Cytoplasmic |
| Urinary Bladder | Medium | Cytoplasmic |
| Gastrointestinal Tract | Low | Cytoplasmic, Extracellular |
| Kidney | Low | Cytoplasmic |
| Pancreas | Low | Cytoplasmic |
Expression levels are qualitative assessments based on immunohistochemistry data from the Human Protein Atlas.
GDF15 Signaling Pathway
GDF15 exerts its biological effects primarily through a recently identified receptor, the GDNF family receptor α-like (GFRAL). GFRAL is a transmembrane protein that, upon binding to GDF15, forms a complex with the co-receptor, Rearranged during Transfection (RET). This interaction triggers the activation of several downstream signaling cascades, most notably the AKT and ERK pathways, which are crucial for cell survival and proliferation.
Caption: GDF15 Signaling Pathway.
Experimental Protocols
Immunohistochemistry (IHC) for GDF15 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the detection of GDF15 protein in FFPE human tissue sections. Optimization may be required for specific tissues and antibodies.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through two changes of 95% ethanol for 3 minutes each.
-
Rinse in two changes of deionized water for 5 minutes each.
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against GDF15 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
7. Signal Amplification:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
8. Visualization:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with a diaminobenzidine (DAB) substrate solution until the desired brown color develops.
-
Wash with deionized water to stop the reaction.
9. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Differentiate in 1% acid alcohol and blue in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Caption: Immunohistochemistry Workflow.
In Situ Hybridization (ISH) for GDF15 mRNA Detection in Frozen Tissues
This protocol outlines a general procedure for detecting GDF15 mRNA in frozen tissue sections using digoxigenin (DIG)-labeled probes.
1. Tissue Preparation:
-
Cryosection fresh frozen tissue at 10-20 µm and mount on positively charged slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
Fix in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Rinse twice in PBS for 5 minutes each.
2. Acetylation:
-
Incubate in 0.1 M triethanolamine for 2 minutes.
-
Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes with gentle agitation.
-
Rinse twice in PBS for 5 minutes each.
3. Prehybridization:
-
Incubate sections in hybridization buffer without probe for 2-4 hours at 55-65°C in a humidified chamber.
4. Hybridization:
-
Denature the DIG-labeled GDF15 probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Add the denatured probe to the hybridization buffer and apply to the sections.
-
Incubate overnight at 55-65°C in a humidified chamber.
5. Post-Hybridization Washes:
-
Wash in 5X SSC at the hybridization temperature for 10 minutes.
-
Wash in 0.2X SSC at the hybridization temperature for 1 hour.
-
Wash twice in 0.2X SSC at room temperature for 5 minutes each.
6. Immunodetection:
-
Rinse in a buffer containing Tris-HCl and NaCl (e.g., TBS).
-
Block with 10% normal sheep serum in TBS for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.
7. Visualization:
-
Wash three times in TBS for 15 minutes each.
-
Equilibrate in an alkaline phosphatase buffer.
-
Incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with a buffer containing EDTA.
8. Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate, clear, and mount with a permanent mounting medium.
Caption: In Situ Hybridization Workflow.
Conclusion
GDF15 is a critical stress-responsive cytokine with a highly regulated expression pattern in human tissues. Its primary signaling through the GFRAL-RET complex activates key downstream pathways involved in cellular homeostasis. The provided data and protocols offer a foundational resource for researchers investigating the multifaceted roles of GDF15 in health and disease, and for professionals exploring its potential as a therapeutic target. Further research will continue to unravel the complex biology of this intriguing molecule.
An In-depth Technical Guide to GlycoPeptide-X (GPX) Trifluoroacetate Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Gfp150" is not found in publicly available scientific literature. This guide has been created using a hypothetical molecule, "GlycoPeptide-X (GPX)," to illustrate the typical properties, experimental protocols, and signaling pathways relevant to a peptide-based therapeutic candidate formulated as a trifluoroacetate (TFA) salt. The data presented are illustrative and based on common characteristics of synthetic peptides.
Introduction
Peptide-based therapeutics represent a rapidly growing class of drugs, valued for their high specificity and potency.[1] The synthesis and purification of these peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), frequently utilize Trifluoroacetic Acid (TFA).[2][3] TFA is instrumental in cleaving the synthesized peptide from the solid resin support and is also a common ion-pairing reagent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.[2][4][5] Consequently, the final lyophilized product is often a trifluoroacetate salt.
This document provides a comprehensive technical overview of the hypothetical therapeutic candidate, GlycoPeptide-X, as a TFA salt (GPX-TFA). It covers its physicochemical properties, detailed analytical protocols for its characterization, and the biological context of its mechanism of action.
Physicochemical Properties of GPX-TFA
The trifluoroacetate counterion can influence the physicochemical properties of a peptide, including its solubility, stability, and hygroscopicity.[6][7] While acetate and hydrochloride salts are often preferred for final drug formulations due to the potential for TFA to interfere with biological assays, the TFA salt is common during research and development.[5][8][9]
Table 1: Physicochemical Data for GlycoPeptide-X (GPX) Trifluoroacetate Salt
| Property | Value | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Molecular Formula | C₁₂₀H₁₅₀N₂₅O₃₅S₂ · xCF₃COOH | N/A |
| Molecular Weight (Free Peptide) | 2548.7 Da | Mass Spectrometry |
| Molecular Weight (TFA Salt) | Variable (dependent on TFA content) | N/A |
| Purity (by HPLC) | ≥98% | RP-HPLC |
| Solubility | Soluble in water, DMSO, 0.1% Acetic Acid | Solubility Testing[10][11] |
| TFA Content | 10-15% (w/w) | Ion Chromatography[12] |
| Storage Conditions | -20°C, desiccated | N/A |
Experimental Protocols
Accurate characterization of a synthetic peptide is critical for ensuring its identity, purity, and quality.[13][14][15] The following protocols are standard methodologies for the analysis of synthetic peptides like GPX-TFA.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for assessing the purity of synthetic peptides.[16][17] The method separates the target peptide from impurities based on hydrophobicity.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A typical gradient for peptide analysis is a linear increase of Mobile Phase B from 5% to 60% over 20-30 minutes.[18][19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[18][19]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[4]
-
Data Analysis: Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[19]
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thus verifying its primary sequence.[13][20][21]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF-MS).
-
Sample Preparation (ESI-MS): The sample is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid in water and infused directly or analyzed via LC-MS.[22]
-
Sample Preparation (MALDI-TOF-MS): The peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should match the calculated theoretical molecular weight of the free peptide.
In Vitro Bioassay for Biological Activity
Potency assays are essential for quantifying the biological effect of a therapeutic product.[23] For GPX, a hypothetical agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a cell-based assay measuring downstream signaling is appropriate.
-
Objective: To determine the EC₅₀ (half-maximal effective concentration) of GPX-TFA in activating the GLP-1 receptor.
-
Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., HEK293-GLP-1R).
-
Principle: GLP-1R activation leads to an increase in intracellular cyclic AMP (cAMP).[24][25] This increase can be measured using a competitive immunoassay or a reporter gene assay.
-
Methodology:
-
Cell Seeding: Plate the HEK293-GLP-1R cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Preparation: Prepare a serial dilution of GPX-TFA in assay buffer. It is advisable to exchange the TFA for a more biologically benign counterion like acetate or chloride for cell-based assays to avoid potential toxicity or interference.[8][26]
-
Stimulation: Replace the cell culture medium with the peptide dilutions and incubate for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
-
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides like GPX is typically performed using SPPS.[27][28][29] This process involves the sequential addition of amino acids to a growing chain anchored on a solid resin.[3][30]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
GLP-1 Receptor Signaling Pathway
GPX is a hypothetical agonist for the GLP-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[24] Activation of GLP-1R in pancreatic β-cells potentiates glucose-stimulated insulin secretion through a G-protein-coupled signaling cascade.[25][31][32]
Caption: Simplified GLP-1 Receptor Signaling Pathway.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. nbinno.com [nbinno.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. genscript.com [genscript.com]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. lcms.cz [lcms.cz]
- 23. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. mdpi.com [mdpi.com]
- 25. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 26. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 27. biotage.com [biotage.com]
- 28. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 29. bachem.com [bachem.com]
- 30. peptide.com [peptide.com]
- 31. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of Gfp150 (tfa) and Other Novel Trifluoroacetate Compounds
Disclaimer: This document provides a comprehensive guide to the safe handling of novel research compounds in the form of trifluoroacetate (TFA) salts, using Gfp150 (tfa) as a representative example. As of October 2025, no specific safety and handling data for Gfp150 (tfa) is publicly available. Therefore, the following guidelines are based on the known properties of trifluoroacetic acid and its common salts. Researchers must exercise caution and apply these recommendations in the context of their specific experimental conditions and the anticipated pharmacological activity of the compound.
Introduction
Researchers, scientists, and drug development professionals frequently work with novel chemical entities, such as Gfp150 (tfa), where the trifluoroacetate (TFA) salt form is common, particularly for peptides and other synthesized molecules.[1][2] While TFA salts offer advantages in terms of stability and solubility, it is imperative to understand and mitigate the potential hazards associated with the trifluoroacetate moiety. This guide provides a detailed overview of the safety and handling protocols for Gfp150 (tfa) and other research compounds presented as TFA salts.
Hazard Identification and Classification
The primary hazards associated with Gfp150 (tfa) are derived from the properties of trifluoroacetic acid, a strong and corrosive acid.[1][3][4] Although the salt form is generally less hazardous than the free acid, it can still pose significant risks upon exposure.
GHS Hazard Classification (Anticipated for Gfp150 (tfa))
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[5][6] |
| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns and eye damage.[4][5][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4][5][6] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Harmful to aquatic life with long lasting effects.[5][6] |
Toxicological Profile
While specific toxicological data for Gfp150 (tfa) is unavailable, the toxicity of trifluoroacetate has been studied. Generally, TFA and its salts exhibit low to moderate toxicity.[7][8][9] The liver has been identified as a target organ in animal studies, with high doses leading to mild liver hypertrophy.[10] It's important to note that short-chain fluorinated compounds like TFA do not bioaccumulate in food chains.[7]
Summary of Toxicological Data for Trifluoroacetate
| Endpoint | Species | Route of Administration | Key Findings |
| Acute Toxicity | Rat | Oral | Very low acute toxicity, with no mortality at 2000 mg/kg body weight.[10] |
| Repeated Dose Toxicity | Rat | Oral (28-day study) | The liver is the primary target organ, showing mild hypertrophy at high doses.[10] |
| Developmental Toxicity | Rat | Oral | No adverse effects observed.[10] |
| Genotoxicity | In vitro/In vivo | N/A | No genotoxic responses induced.[10] |
Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure and ensure the safe handling of Gfp150 (tfa) in a laboratory setting.
4.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are considered minimum requirements:
-
Eye Protection: Chemical safety goggles that meet American National Standards Institute (ANSI) standard Z-87.1 are required.[3] A face shield should be worn when handling larger quantities.[11]
-
Hand Protection: Nitrile gloves are required.[3] Check for tears and degradation before and during use.
-
Body Protection: A properly fitting lab coat, long pants, and closed-toed footwear must be worn.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[12]
4.2 Engineering Controls
-
Chemical Fume Hood: All work with Gfp150 (tfa), including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[13][14]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][13][14]
4.3 Handling and Storage
-
Storage: Store Gfp150 (tfa) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[3][13][14] Keep containers tightly closed.[3]
-
Dispensing: When weighing the solid compound, do so in a fume hood and avoid creating dust. For solution preparation, slowly add the solid to the solvent.
-
Waste Disposal: Dispose of waste containing Gfp150 (tfa) in accordance with local, state, and federal regulations. Do not discharge into the sewer system.[4][15]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
5.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][16] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3][11] |
5.2 Spill Response
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert others. Prevent the spill from entering drains. If safe to do so, contain the spill with absorbent materials. Contact your institution's environmental health and safety department.[3]
Visual Guides and Workflows
6.1 Gfp150 (tfa) Handling Workflow
Caption: A workflow for the safe handling of Gfp150 (tfa).
6.2 Emergency Response Decision Tree for Gfp150 (tfa) Exposure
Caption: A decision tree for responding to Gfp150 (tfa) exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ozone.unep.org [ozone.unep.org]
- 8. researchgate.net [researchgate.net]
- 9. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. carlroth.com [carlroth.com]
Methodological & Application
Application Note: A Guideline for the Synthesis and Purification of the Hypothetical Peptide Gfp150 (TFA)
An Application Note and Protocol for the Synthesis and Purification of Peptides as Trifluoroacetate (TFA) Salts, using "Gfp150" as a representative example.
Introduction
Synthetic peptides are invaluable tools in biomedical research and drug development. The most common method for their production is Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. A crucial step in SPPS is the final cleavage of the peptide from the resin and the removal of protecting groups from the amino acid side chains. This is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[1][2][3] Consequently, the synthesized peptide is typically obtained as a trifluoroacetate (TFA) salt.[1][2][3][4]
While TFA is an excellent reagent for peptide synthesis and purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), its presence as a counter-ion in the final peptide product can be problematic for subsequent biological assays.[1][4][5] TFA can alter the secondary structure and solubility of peptides, and has been shown to interfere with cellular assays, potentially leading to inaccurate or irreproducible results.[1][4] Therefore, for many applications, it is essential to either remove the TFA or exchange it for a more biocompatible counter-ion, such as acetate or hydrochloride.[1][4]
This application note provides a detailed protocol for the synthesis and purification of a representative peptide, termed "Gfp150," as a TFA salt. It also outlines established methods for the subsequent removal or exchange of the TFA counter-ion. These protocols are intended to serve as a general guideline for researchers and professionals involved in peptide synthesis and development.
Data Summary
The following tables summarize the expected quantitative data for the synthesis and purification of the hypothetical peptide "Gfp150."
Table 1: Gfp150 Peptide Synthesis Parameters
| Parameter | Value |
| Peptide Name | Gfp150 |
| Peptide Sequence (Hypothetical) | H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-OH |
| Molecular Weight (as free peptide) | 1749.9 g/mol |
| Synthesis Scale | 0.1 mmol |
| Resin | Pre-loaded Gly-2-Cl-Trt(Cl) resin |
| Coupling Chemistry | Fmoc/HBTU |
Table 2: RP-HPLC Purification Parameters
| Parameter | Value |
| Instrument | Preparative HPLC system |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Table 3: Yield and Purity of Gfp150 (TFA)
| Stage | Yield (mg) | Purity (%) |
| Crude Peptide | 150 | ~70% |
| After RP-HPLC Purification | 85 | >98% |
Table 4: TFA Exchange Efficiency
| Method | Residual TFA (%) |
| Lyophilization from 10 mM HCl (3 cycles) | <1% |
| Anion Exchange Chromatography | <1% |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of Gfp150
This protocol describes the automated synthesis of the hypothetical Gfp150 peptide using a standard Fmoc/HBTU coupling chemistry on a peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Pre-loaded Gly-2-Cl-Trt(Cl) resin
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Swell the pre-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 45 minutes.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the Gfp150 sequence.
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and MeOH, and dry the peptide-resin under vacuum.
2. Cleavage and Deprotection
This protocol describes the cleavage of the Gfp150 peptide from the resin and the simultaneous removal of side-chain protecting groups using a TFA "cocktail".
Materials:
-
Peptide-resin
-
TFA
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Protocol:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture at 3000 x g for 5 minutes and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
3. Purification by Reverse-Phase HPLC
This protocol describes the purification of the crude Gfp150 peptide using preparative RP-HPLC.
Materials:
-
Crude Gfp150 peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Equilibrate the C18 column with 10% Mobile Phase B at a flow rate of 15 mL/min.
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of 10-40% Mobile Phase B over 30 minutes.
-
Monitor the elution of the peptide at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified Gfp150 peptide as a TFA salt.
4. TFA Removal/Exchange
The following are two common methods for removing the TFA counter-ion from the purified peptide.
4.1. TFA to Hydrochloride (HCl) Exchange via Lyophilization
This method replaces the TFA counter-ion with chloride by repeatedly dissolving the peptide in a dilute HCl solution and lyophilizing.[2][3][4]
Materials:
-
Purified Gfp150 (TFA)
-
10 mM HCl in water
Protocol:
-
Dissolve the lyophilized Gfp150 (TFA) in 10 mM HCl at a concentration of 1 mg/mL.
-
Allow the solution to stand at room temperature for 1 minute.[4]
-
Freeze the solution, for example, in liquid nitrogen, and lyophilize overnight until all the liquid is gone.[4]
-
Repeat steps 1-3 for a total of three cycles to ensure complete exchange.[4]
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt.
4.2. TFA to Acetate Exchange using Anion Exchange Chromatography
This method utilizes a strong anion exchange resin to replace TFA with acetate.[6]
Materials:
-
Purified Gfp150 (TFA)
-
Strong anion exchange resin (e.g., AG 1-X8)
-
1 M Sodium Acetate
-
Deionized water
Protocol:
-
Pack a small column with the anion exchange resin.
-
Equilibrate the column by washing with 1 M sodium acetate.
-
Wash the column extensively with deionized water to remove excess sodium acetate.
-
Dissolve the Gfp150 (TFA) in deionized water and load it onto the column.
-
Elute the peptide with deionized water and collect the fractions.
-
Monitor the peptide-containing fractions (e.g., by UV absorbance at 280 nm).
-
Pool the peptide-containing fractions and lyophilize to obtain the Gfp150 peptide as the acetate salt.
Visualizations
Caption: Workflow for the synthesis and purification of Gfp150.
Caption: Ion exchange pathways for TFA removal.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. biobasic.com [biobasic.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of a Representative Peptide (HP-35)
A Note on "Gfp150 (tfa)": The term "Gfp150" does not correspond to a standard, well-defined peptide in scientific literature. The synthesis of a 150-amino acid peptide via a single continuous solid-phase peptide synthesis (SPPS) process is technically prohibitive due to cumulative inefficiencies in coupling and deprotection steps, leading to extremely low yields and purification challenges. Peptides of this length are typically produced using recombinant DNA technology or by ligating smaller, chemically synthesized fragments. Therefore, this document provides a detailed protocol for a representative 35-amino acid peptide, hereafter referred to as Hypothetical Peptide-35 (HP-35), to illustrate the principles and practices of SPPS. The "(tfa)" designation indicates that the final peptide is a trifluoroacetate salt, a common result of purification using trifluoroacetic acid.
Application Notes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the construction of peptide chains in a stepwise manner on an insoluble resin support.[1][2] This methodology, pioneered by R.B. Merrifield, facilitates the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.[3] The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains.[4][5]
Principle of the Method: The synthesis of HP-35 is performed on a solid support resin, typically a polystyrene-based resin functionalized with a linker. The C-terminal amino acid of the target sequence is first covalently attached to this resin. The synthesis then proceeds through a series of cycles, each consisting of two main steps:
-
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][6] This exposes a free amine group for the subsequent coupling reaction.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.[1]
These cycles are repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are concomitantly removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.[1][4] The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Hypothetical Peptide-35 (HP-35) Sequence: For the purpose of this protocol, we will use the following hypothetical 35-amino acid sequence: H₂N-Ala-Leu-Val-Gly-Arg-Asp-Phe-Ser-Trp-Lys-Gln-Tyr-Ile-His-Pro-Met-Cys-Thr-Asn-Glu-Val-Lys-Arg-Gly-Phe-Leu-Ile-Gln-Trp-Ser-Asp-Ala-Cys-His-Pro-COOH
Quantitative Data Summary
The following tables summarize the key parameters and expected outcomes for the synthesis of HP-35.
Table 1: Synthesis Specifications and Reagents
| Parameter | Specification |
| Synthesis Scale | 0.1 mmol |
| Resin | Pre-loaded Fmoc-Pro-Wang Resin |
| Resin Substitution | 0.5 mmol/g |
| Fmoc-Amino Acids | 4 equivalents per coupling |
| Coupling Reagent | HBTU (4 equivalents) |
| Base (Coupling) | DIPEA (8 equivalents) |
| Fmoc Deprotection Solution | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5, v/v/v/v) |
Table 2: Expected Synthesis and Purification Outcomes
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric Analysis |
| Purity (Crude) | 50-70% | RP-HPLC (220 nm) |
| Purified Peptide Yield | 15-30% | Gravimetric Analysis |
| Purity (Purified) | >95% | RP-HPLC (220 nm) |
| Molecular Weight (Expected) | ~3985.6 Da | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | 3985.6 ± 1 Da | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Pro-Wang resin (0.1 mmol) and place it into a 10 mL SPPS reaction vessel equipped with a sintered glass frit.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF by applying gentle nitrogen pressure.
Fmoc Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Proline is pre-loaded).
-
Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes at room temperature. c. Drain the solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol), HBTU (0.4 mmol, 151.7 mg), and DIPEA (0.8 mmol, 139 µL) in 3 mL of DMF. b. Pre-activate by allowing the mixture to stand for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 45-60 minutes at room temperature. e. To monitor the completion of the coupling reaction, a Kaiser test can be performed.[7] f. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (2 x 5 mL).
Repeat this cycle for all 34 subsequent amino acids in the HP-35 sequence.
Peptide Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (2 x 5 mL).
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
Prepare the cleavage cocktail: 9.25 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized water, and 0.25 g 3,6-Dioxa-1,8-octanedithiol (DODT). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 3 hours.[7]
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to 40 mL of cold diethyl ether.
-
A white precipitate should form. Place the mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Carefully decant the ether, wash the pellet with another 20 mL of cold ether, and centrifuge again.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the main peak.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder (trifluoroacetate salt).
Visualizations
Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Split Green Fluorescent Proteins: Scope, Limitations, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. generalbiosystems.com [generalbiosystems.com]
- 5. GFP Tag (aa 26-39) Synthetic Peptide (PEP-033) [thermofisher.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Gfp150 (TFA Salt)
Introduction
This application note provides a comprehensive protocol for the purification of the synthetic peptide Gfp150, supplied as a trifluoroacetate (TFA) salt, using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful and widely used technique for the purification of peptides, separating the target peptide from impurities based on its hydrophobicity.[1][2][3] The use of trifluoroacetic acid (TFA) as an ion-pairing agent is crucial for achieving sharp peaks and good resolution by minimizing undesirable interactions with the stationary phase.[4] This document is intended for researchers, scientists, and drug development professionals familiar with basic HPLC principles.
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase and eluted with a gradient of increasing organic solvent, typically acetonitrile.[2][5] The hydrophobic Gfp150 peptide will interact with the stationary phase and be retained, while more polar impurities are washed away. As the concentration of the organic solvent in the mobile phase increases, the hydrophobic interactions between the peptide and the stationary phase are disrupted, leading to the elution of the peptide. TFA is added to both mobile phases to act as an ion-pairing reagent, which neutralizes the charge on the peptide and improves peak shape.[4]
Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Crude Gfp150 (TFA) peptide
-
0.22 µm syringe filters
-
Lyophilizer
Experimental Protocols
1. Mobile Phase Preparation
Proper preparation of the mobile phases is critical for successful HPLC purification.
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
It is recommended to degas the mobile phases before use to prevent bubble formation in the HPLC system.
2. Sample Preparation
The crude Gfp150 (TFA) peptide should be dissolved in a suitable solvent for injection.
-
Dissolve the crude Gfp150 peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of Mobile Phase B or other solvents like DMSO can be used. However, it is crucial to ensure the sample solvent is weaker than the initial mobile phase conditions to ensure the peptide binds to the column head.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
3. HPLC Purification
The following table summarizes the recommended HPLC conditions for the purification of Gfp150 (TFA). These conditions may require optimization based on the specific characteristics of the peptide and the impurity profile.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm, 100 Å, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | Ambient |
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 50 | 5 |
4. Fraction Collection and Analysis
Fractions should be collected as the peptide elutes from the column. The purity of the collected fractions should be analyzed by analytical HPLC.
-
Collect fractions corresponding to the main peak observed on the chromatogram.
-
Inject a small aliquot of each collected fraction into an analytical HPLC system to determine its purity.
-
Pool the fractions that meet the desired purity level.
5. Post-Purification Processing
-
Solvent Evaporation: The pooled fractions containing the purified Gfp150 peptide are typically subjected to rotary evaporation to remove the acetonitrile.
-
Lyophilization: The remaining aqueous solution is then frozen and lyophilized (freeze-dried) to obtain the purified peptide as a stable powder.
-
TFA Removal (Optional): If the presence of TFA is undesirable for downstream applications, it can be exchanged for another counter-ion such as acetate or chloride through ion-exchange chromatography or by repeatedly dissolving the peptide in a solution of the desired acid and lyophilizing.[6]
Workflow Diagram
Caption: Workflow for the HPLC Purification of Gfp150 Peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | - Inappropriate mobile phase pH- Column degradation | - Ensure TFA concentration is 0.1% in both mobile phases[4]- Use a new or properly regenerated column |
| Low Resolution | - Gradient is too steep- Inappropriate stationary phase | - Optimize the gradient to be shallower around the elution point of the peptide[7]- Try a different stationary phase (e.g., C8 or C4 for more hydrophobic peptides) |
| No Peptide Elution | - Peptide is too hydrophobic- Peptide precipitated on the column | - Increase the final concentration of Mobile Phase B- Ensure the sample is fully dissolved before injection |
| Multiple Peaks | - Presence of impurities or isomers- On-column degradation | - This is expected for crude samples; optimize the gradient for better separation- Ensure mobile phases are fresh and the sample is stable under acidic conditions |
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Mass Spectrometry Analysis of GFP150 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Green Fluorescent Protein (GFP) and its variants are indispensable tools in molecular and cell biology, frequently used as reporters for gene expression, protein localization, and as fusion tags for proteins of interest. The characterization of these proteins, particularly large fusion constructs such as a hypothetical 150 kDa protein (designated here as GFP150), by mass spectrometry is crucial for confirming protein identity, integrity, and for studying post-translational modifications. Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reversed-phase chromatography for peptide and protein separation prior to mass spectrometry analysis, though its effects on ionization efficiency must be considered.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry analysis of a 150 kDa GFP fusion protein, GFP150, with a focus on bottom-up proteomics strategies.
Core Principles of Protein Mass Spectrometry
Mass spectrometry for protein analysis involves the ionization of proteins or their constituent peptides and their separation based on their mass-to-charge ratio (m/z).[1] The two primary ionization techniques used for proteins and peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1] In a typical "bottom-up" proteomics workflow, the protein of interest is first enzymatically digested into smaller peptides, which are then separated, ionized, and analyzed by the mass spectrometer.[2][3]
Experimental Protocols
Protocol 1: In-Solution Digestion of GFP150
This protocol describes the enzymatic digestion of GFP150 in solution, a common sample preparation method for subsequent liquid chromatography-mass spectrometry (LC-MS) analysis.
Materials:
-
Purified GFP150 protein sample
-
Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate
-
Reduction Reagent: 100 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade), reconstituted in 50 mM Acetic Acid
-
Quenching Solution: 5% Formic Acid
-
50 mM Ammonium Bicarbonate
Procedure:
-
Denaturation: To 50 µg of purified GFP150, add Denaturation Buffer to a final urea concentration of 8 M.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 40 mM. Incubate in the dark at room temperature for 45 minutes.
-
Dilution and Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio by weight. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding Formic Acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.
-
Drying: Dry the desalted peptides in a vacuum centrifuge. The sample is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of GFP150 Peptides
This protocol outlines the analysis of the digested GFP150 peptides using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 75 µm inner diameter, 15 cm length, 1.9 µm particle size)
-
Tandem mass spectrometer (e.g., Orbitrap or Q-TOF)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in 95% Acetonitrile
-
Note on TFA: While TFA can improve chromatographic peak shape, it is known to suppress ionization.[4][5] If TFA is necessary, it is typically used at a low concentration (e.g., 0.05%) in both mobile phases. Post-column addition of a "TFA-fix" reagent can sometimes mitigate ion suppression.[6]
Procedure:
-
Sample Reconstitution: Reconstitute the dried peptides in Mobile Phase A.
-
Injection and Separation: Inject the peptide sample onto the C18 column. Elute the peptides using a gradient of Mobile Phase B. A typical gradient might be from 5% to 40% B over 60 minutes, followed by a wash step.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full MS scans over a mass range of m/z 400-1600.
-
Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS spectra for the fragmented ions.
-
Utilize dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
Data Presentation
The quantitative data from mass spectrometry experiments can be presented in various ways. For protein identification, the key metrics include the number of identified peptides and the sequence coverage.
Table 1: Representative Mass Spectrometry Identification Data for GFP150
| Protein | Accession Number | Molecular Weight (kDa) | Number of Unique Peptides Identified | Sequence Coverage (%) |
| GFP150 Fusion | [Hypothetical Accession] | 150.2 | 85 | 57 |
| Green Fluorescent Protein | P42212 | 26.9 | 15 | 92 |
| [Fusion Partner] | [Partner Accession] | 123.3 | 70 | 51 |
For quantitative proteomics, such as comparing the expression of GFP150 under different conditions, label-free quantification (LFQ) or stable isotope labeling methods can be used.[7] The results are typically presented as fold changes with associated statistical significance.
Table 2: Relative Quantification of GFP150 in Response to Treatment
| Condition | GFP150 LFQ Intensity (Arbitrary Units) | Fold Change (Treated/Control) | p-value |
| Control | 1.2 x 10^10 | - | - |
| Treated | 2.5 x 10^10 | 2.08 | < 0.01 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bottom-up mass spectrometry analysis of GFP150.
Workflow for bottom-up proteomics of GFP150.
Signaling Pathway Context
GFP is often used as a reporter in studies of signaling pathways. For instance, a GFP150 fusion protein could be part of a larger complex involved in a signaling cascade, such as a G-protein coupled receptor (GPCR) pathway. Mass spectrometry can be used to identify interaction partners and post-translational modifications of GFP150 that are altered upon pathway activation.
References
- 1. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-sensitivity TFA-free LC-MS for profiling histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nottingham.ac.uk [nottingham.ac.uk]
Application Notes and Protocols for GDF15 (TFA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and buffer preparation of Growth Differentiation Factor 15 (GDF15) supplied in its trifluoroacetate (TFA) salt form. Adherence to these guidelines is crucial for maintaining the protein's stability and biological activity in downstream applications.
GDF15 (TFA) Solubility
The solubility of lyophilized GDF15 (TFA) can vary depending on the purity of the protein and the specific reconstitution solvent. The trifluoroacetate counter-ion, a remnant of the purification process, can impact the protein's physicochemical properties. Below is a summary of recommended reconstitution conditions from various suppliers. It is always recommended to briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.
| Reconstitution Solvent | Recommended Concentration | Notes |
| 10 mM Hydrochloric Acid (HCl) | ≥ 0.1 mg/mL | A common recommendation for GDF15 (TFA) to ensure complete solubilization.[1][2] |
| Sterile, Deionized Water | 0.1 - 1.0 mg/mL | An alternative for some formulations.[3][4] |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.1 - 1.0 mg/mL | Recommended for GDF15 lyophilized from a PBS-containing buffer.[3] |
| 4 mM Hydrochloric Acid (HCl) | 250 - 500 µg/mL | Used for GDF15 lyophilized from an HCl solution. |
Recommended Buffer Preparation and Protein Reconstitution Protocol
This protocol outlines the preparation of a recommended buffer for the reconstitution and storage of GDF15 (TFA) to maintain its integrity and activity.
Materials:
-
Lyophilized GDF15 (TFA)
-
Hydrochloric Acid (HCl), molecular biology grade
-
Sterile, nuclease-free water
-
Bovine Serum Albumin (BSA), carrier-protein grade (optional)
-
Glycerol (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Prepare the Reconstitution Buffer (10 mM HCl):
-
Prepare a 1 M stock solution of HCl.
-
In a sterile container, add the appropriate volume of the 1 M HCl stock to sterile, nuclease-free water to achieve a final concentration of 10 mM. For example, to prepare 10 mL of 10 mM HCl, add 100 µL of 1 M HCl to 9.9 mL of sterile water.
-
Filter-sterilize the 10 mM HCl solution through a 0.22 µm filter into a sterile container.
-
-
Reconstitute the Lyophilized GDF15 (TFA):
-
Allow the vial of lyophilized GDF15 (TFA) and the 10 mM HCl reconstitution buffer to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Carefully open the vial and add the required volume of 10 mM HCl to achieve the desired protein concentration (e.g., 0.1-1.0 mg/mL).
-
Gently swirl or pipette the solution up and down to dissolve the protein. Avoid vigorous shaking or vortexing as this can cause denaturation.
-
Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete reconstitution.
-
-
Storage of Reconstituted GDF15:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the protein, it is highly recommended to aliquot the reconstituted GDF15 into smaller, single-use volumes in sterile, low-protein-binding tubes.[2][3][5]
-
Carrier Protein (Optional but Recommended): For long-term storage and to prevent protein loss due to adsorption to tube surfaces, the addition of a carrier protein such as BSA to a final concentration of 0.1% is recommended.[2][5]
-
Glycerol (Optional): For added stability during freezing, glycerol can be added to a final concentration of 5-50%.[3]
-
Short-term Storage: Store working aliquots at 4°C for up to one week.[3][5]
-
Long-term Storage: For long-term storage, snap-freeze the aliquots in liquid nitrogen and store at -80°C. The protein is generally stable for up to 12 months under these conditions.[3]
-
GDF15 Signaling Pathway
GDF15 exerts its biological effects by binding to its receptor, the GDNF Family Receptor Alpha-Like (GFRAL), which forms a complex with the co-receptor, Rearranged during Transfection (RET). This interaction triggers downstream signaling cascades, primarily the ERK and AKT pathways.[1]
Caption: GDF15 signaling cascade.
Experimental Workflow: Buffer Preparation and GDF15 (TFA) Reconstitution
The following diagram illustrates the logical flow of the protocol for preparing the reconstitution buffer and solubilizing the lyophilized GDF15 (TFA) protein.
Caption: GDF15 (TFA) reconstitution workflow.
References
Application Notes and Protocols for Gfp150 (tfa) In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gfp150 is a protein of interest in cellular signaling research. Understanding its function and identifying potential modulators of its activity are crucial for drug discovery and development. This document provides a detailed protocol for an in vitro cell-based assay to assess the activity of Gfp150 (trifluoroacetate salt) by measuring its effect on a downstream target using a luciferase reporter system. The protocol is designed to be a starting point and may require optimization for specific cell lines and experimental conditions.
Hypothetical Gfp150 Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for Gfp150. In this model, the binding of Gfp150 to its receptor (GfpR) on the cell surface initiates a downstream signaling cascade. This cascade involves the activation of a kinase (Kinase X) which in turn phosphorylates and activates a transcription factor (TF-Y). Activated TF-Y then translocates to the nucleus and binds to a specific response element (YRE) in the promoter region of a target gene, driving the expression of a reporter gene (e.g., Luciferase).
Caption: Hypothetical Gfp150 signaling cascade.
Experimental Protocol: Gfp150 Luciferase Reporter Assay
This protocol describes the steps to measure the activity of Gfp150 in a cell-based luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
pGL4.20[luc2/Puro] vector containing the Y-Response Element (YRE) upstream of the luciferase gene
-
Fugene HD Transfection Reagent
-
Gfp150 (tfa) stock solution (1 mg/mL in sterile water)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Transfection:
-
Prepare the transfection mix according to the Fugene HD manufacturer's protocol. For each well, mix 0.1 µg of the YRE-luciferase reporter plasmid with 0.3 µL of Fugene HD in 10 µL of serum-free DMEM.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 10 µL of the transfection mix to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Gfp150 Treatment:
-
Prepare serial dilutions of Gfp150 (tfa) in serum-free DMEM.
-
Carefully remove the media from the wells and replace it with 100 µL of the Gfp150 dilutions. Include a vehicle control (serum-free DMEM without Gfp150).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Data Presentation
The following table summarizes hypothetical quantitative data from the Gfp150 luciferase reporter assay.
| Gfp150 (ng/mL) | Luminescence (RLU) | Fold Change (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 15,000 | 1.0 | 1,200 |
| 1 | 22,500 | 1.5 | 1,800 |
| 10 | 75,000 | 5.0 | 6,000 |
| 50 | 180,000 | 12.0 | 15,000 |
| 100 | 225,000 | 15.0 | 20,000 |
| 250 | 232,500 | 15.5 | 21,000 |
| 500 | 228,000 | 15.2 | 19,500 |
Experimental Workflow Diagram
The diagram below outlines the major steps of the Gfp150 in vitro cell-based assay protocol.
Caption: Gfp150 luciferase reporter assay workflow.
Application Notes and Protocols for Gfp150 (tfa) In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The product "Gfp150 (tfa)" (CAS No. 2366176-90-9) is identified as a modified Green Fluorescent Protein (GFP) used as a research reagent for labeling proteins, not as a therapeutic agent. The following application notes and protocols are generalized for the in vivo administration of a fluorescent protein reagent in animal models for research purposes such as biodistribution, cell tracking, and as a reporter. No efficacy or pharmacokinetic data for Gfp150 (tfa) as a therapeutic drug was found in the public domain.
Introduction to Gfp150 (tfa) as a Research Tool
Gfp150 (tfa) is a variant of Green Fluorescent Protein (GFP). The "150" designation commonly refers to the 150th amino acid position in the protein, a site often used for modification, such as the incorporation of unnatural amino acids for specific labeling or functional studies[1][2][3][4]. The "(tfa)" indicates that the protein is supplied as a trifluoroacetate salt, a common counterion for purified peptides and proteins resulting from synthesis and purification processes[5][6][7][8].
In animal models, GFP and its variants are powerful tools for visualizing biological processes in real-time. Applications include tracking the localization and migration of cells, monitoring gene expression, and assessing the efficiency of gene editing or delivery vehicles in vivo[9][10][11]. The administration of a purified GFP protein, such as Gfp150 (tfa), is typically performed to study its distribution, clearance, and uptake by specific tissues or cells, or to serve as a control or standard for imaging studies.
Quantitative Data for In Vivo Imaging of GFP
The primary quantitative data associated with the in vivo use of GFP relates to its spectral properties for imaging. The following table summarizes key parameters for enhanced GFP (eGFP), a common variant.
| Parameter | Value | Notes |
| Excitation Wavelength (Max) | ~488 nm | Optimal for most laser-based imaging systems. |
| Emission Wavelength (Max) | ~509 nm | The peak of the fluorescence spectrum. |
| Common Imaging Modalities | In Vivo Imaging Systems (IVIS), Confocal Microscopy, Two-Photon Microscopy | The choice of modality depends on the desired resolution and depth of penetration. |
| Typical In Vivo Half-life | Varies (minutes to hours) | Highly dependent on the route of administration, protein stability, and animal model. For purified proteins, clearance is generally rapid. |
Experimental Protocols
General Protocol for Systemic Administration of a Fluorescent Protein in a Mouse Model
This protocol provides a general guideline for a single intravenous (IV) injection of a purified fluorescent protein like Gfp150 (tfa) to assess its biodistribution.
Materials:
-
Gfp150 (tfa) protein
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Mouse strain (e.g., C57BL/6 or BALB/c)
-
Insulin syringes with 29-31G needles
-
Restraining device for mice
-
In Vivo Imaging System (e.g., IVIS)
Procedure:
-
Reconstitution: Carefully reconstitute the lyophilized Gfp150 (tfa) protein in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Mix gently by pipetting up and down or brief vortexing. Avoid vigorous shaking to prevent denaturation.
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 7 days. For imaging, it may be necessary to use mice with light-colored or shaved fur to reduce signal interference.
-
Dose Calculation: Prepare the final injection solution by diluting the stock solution in sterile PBS. A typical dose for a fluorescent protein might range from 1 to 10 mg/kg body weight. For a 25g mouse receiving a 5 mg/kg dose, you would inject 125 µg of the protein. The total injection volume should be around 100-200 µL.
-
Administration:
-
Warm the injection solution to room temperature.
-
Place the mouse in a restraining device, allowing access to the tail.
-
Swab the tail with 70% ethanol to dilate the lateral tail vein.
-
Carefully insert the needle into the vein and slowly inject the protein solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), anesthetize the mouse using isoflurane.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filter sets for GFP (e.g., 480 nm excitation, 520 nm emission).
-
Acquire a brightfield image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescent and brightfield images.
-
Define regions of interest (ROIs) over specific organs or the whole body to quantify the fluorescent signal (radiant efficiency or photons/sec).
-
Analyze the change in signal intensity over time to assess the protein's distribution and clearance kinetics.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect key organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Arrange the organs in the imaging system and acquire a final fluorescent image to confirm biodistribution with higher sensitivity.
-
Diagrams and Visualizations
Experimental Workflow for In Vivo Protein Biodistribution
Caption: Workflow for an in vivo biodistribution study of a fluorescent protein.
Principle of a GFP-Based Signaling Pathway Reporter
Since Gfp150 (tfa) is not known to modulate a specific signaling pathway, this diagram illustrates how GFP is commonly used as a reporter to visualize the activation of a pathway.
Caption: Using GFP as a reporter for signaling pathway activation.
References
- 1. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Genetically Encoded Protein Phosphorylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. GFP-on mouse model for interrogation of in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of GFP-tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the immunoprecipitation (IP) of a 150 kDa protein tagged with Green Fluorescent Protein (GFP), here hypothetically referred to as "Gfp150". The protocols outlined below are designed to be broadly applicable for the isolation of any large, GFP-tagged protein from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry. The inclusion of Trifluoroacetic Acid (TFA) in the elution step is specifically addressed for workflows requiring sample preparation for mass spectrometry.
For the purpose of these notes, it is assumed that "Gfp150" refers to a 150 kilodalton (kDa) protein of interest fused to a Green Fluorescent Protein (GFP) tag. The "(tfa)" designation is interpreted as the use of Trifluoroacetic Acid in the experimental procedure, particularly for elution prior to mass spectrometry analysis.
Application: Immunoprecipitation of Gfp150
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to the target protein. In the case of Gfp150, an anti-GFP antibody is utilized to capture the fusion protein. This allows for the enrichment of Gfp150 and any interacting proteins (co-immunoprecipitation), which can then be identified and characterized.
Key Applications:
-
Protein Expression Analysis: Confirming the expression and determining the relative abundance of Gfp150 in different cell lines or under various experimental conditions.
-
Protein-Protein Interaction Studies: Identifying novel binding partners of the 150 kDa protein by co-immunoprecipitation followed by mass spectrometry or Western blotting.
-
Post-Translational Modification Analysis: Isolating Gfp150 to study its phosphorylation, ubiquitination, or other modifications.
-
Enzyme Activity Assays: Purifying Gfp150 to measure its enzymatic activity in vitro.
Experimental Protocols
A standard immunoprecipitation workflow involves cell lysis, incubation of the lysate with an anti-GFP antibody, capture of the antibody-antigen complex with protein A/G beads, washing to remove non-specific binders, and elution of the target protein.
I. Preparation of Cell Lysate
This protocol is designed for mammalian cells expressing the Gfp150 fusion protein.
Reagents and Buffers:
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 4°C |
| Protease Inhibitor Cocktail | Commercially available cocktail | -20°C |
| Phosphatase Inhibitor Cocktail | Commercially available cocktail | -20°C |
Procedure:
-
Culture cells to approximately 80-90% confluency in a 10 cm dish.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
II. Immunoprecipitation of Gfp150
Materials:
-
Anti-GFP antibody (high affinity, IP-grade)
-
Protein A/G magnetic beads or agarose beads
-
Cleared cell lysate (from step I)
-
Wash Buffer (Lysis Buffer without detergents or with a lower concentration, e.g., 0.1% NP-40)
-
Elution Buffer (see options below)
Quantitative Parameters:
| Parameter | Recommended Range | Notes |
| Starting Lysate (Protein) | 500 µg - 2 mg | The amount can be adjusted based on the expression level of Gfp150. |
| Anti-GFP Antibody | 1 - 5 µg per IP | The optimal amount should be determined empirically. |
| Protein A/G Beads | 20 - 50 µL of slurry per IP | Refer to the manufacturer's instructions for binding capacity. |
| Incubation Time (Lysate + Ab) | 2 hours to overnight | Overnight incubation at 4°C can increase yield. |
| Incubation Time (Beads) | 1 - 2 hours | |
| Wash Steps | 3 - 5 times | Each wash should be with 500 µL - 1 mL of Wash Buffer. |
Procedure:
-
Dilute the cleared cell lysate to a final protein concentration of 1 mg/mL with Lysis Buffer.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G bead slurry to 1 mg of lysate. Incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Pellet the beads (magnetically or by centrifugation) and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-GFP antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads and discard the supernatant (unbound fraction).
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.
-
After the final wash, carefully remove all supernatant.
III. Elution of Gfp150
The choice of elution buffer depends on the downstream application.
Option A: Elution for Western Blotting (Denaturing)
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the eluted Gfp150 is ready for SDS-PAGE and Western blot analysis.
Option B: Elution for Mass Spectrometry (TFA Elution) .[1]
Trifluoroacetic acid is a strong acid that can effectively disrupt antibody-antigen interactions.
Reagents:
| Reagent | Composition |
| TFA Elution Buffer | 0.1% Trifluoroacetic Acid (TFA) in water |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 |
Procedure:
-
After the final wash, add 50 µL of TFA Elution Buffer to the beads.
-
Incubate at room temperature for 5-10 minutes with gentle agitation.
-
Pellet the beads and carefully transfer the supernatant containing the eluted protein to a new tube.
-
Immediately neutralize the eluate by adding an appropriate amount of Neutralization Buffer (e.g., 5 µL of 1M Tris-HCl, pH 8.5 to 50 µL of eluate).
-
The sample is now ready for downstream processing for mass spectrometry, such as in-solution trypsin digestion.
Diagrams
Caption: Workflow for Gfp150 Immunoprecipitation.
Caption: Hypothetical Gfp150 Signaling Pathway.
References
Application Notes and Protocols: Storage and Stability of Gfp150 (TFA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a substance referred to as "Gfp150 (tfa)". The following application notes and protocols are based on general best practices for the storage and stability of peptides and proteins supplied as trifluoroacetate (TFA) salts. The information provided should be used as a guideline, and stability studies specific to "Gfp150" are highly recommended.
Introduction
Peptides and proteins are susceptible to degradation, which can impact their biological activity and experimental results. Proper storage and handling are critical to ensure their stability and integrity. When supplied as a trifluoroacetate (TFA) salt, peptides are typically in a lyophilized form, which offers good stability. However, factors such as temperature, moisture, and pH can significantly affect their shelf-life. These notes provide recommended storage conditions and protocols for assessing the stability of a generic peptide or protein like Gfp150 (TFA).
Storage Conditions
The stability of lyophilized peptides and proteins is primarily influenced by temperature and the presence of moisture. For peptides supplied with TFA as a counter-ion, it is also important to consider the hygroscopic nature of TFA.
Table 1: Recommended Storage Conditions for Lyophilized Peptides/Proteins (TFA salt)
| Condition | Recommended Temperature | Duration | Notes |
| Long-term Storage | -20°C or -80°C | Months to Years | The lower the temperature, the better the long-term stability. A desiccator is recommended to protect from moisture. |
| Short-term Storage | 4°C | Days to Weeks | Should be stored in a desiccator. Avoid repeated opening of the container. |
| Room Temperature | Not Recommended | Hours to Days | Exposure to room temperature should be minimized.[1] |
Key Recommendations:
-
Hygroscopicity: TFA salts are hygroscopic, meaning they readily absorb moisture from the air.[2] It is crucial to store the lyophilized powder in a tightly sealed container, preferably in a desiccator with a drying agent.
-
Inert Gas: For optimal stability, especially for sensitive peptides, storage under an inert gas like argon or nitrogen can be beneficial.
-
Light Protection: Some peptides and proteins are light-sensitive. Storage in an amber vial or a dark location is recommended to prevent photodegradation.[3]
-
Freeze-Thaw Cycles: For peptides reconstituted in solution, avoid repeated freeze-thaw cycles as this can lead to degradation. Aliquoting the solution into single-use volumes is highly recommended.
Stability in Solution
Once reconstituted, the stability of a peptide or protein is dependent on the solvent, pH, and storage temperature.
Table 2: General Stability of Peptides/Proteins in Solution
| Parameter | Recommendation | Rationale |
| Solvent | Use sterile, high-purity water or a buffer recommended by the supplier. | The presence of proteases or other contaminants in non-sterile solvents can degrade the peptide. |
| pH | Typically between 5 and 7 for many peptides. | Extreme pH values can cause hydrolysis of peptide bonds or other chemical modifications. |
| Concentration | Generally, higher concentrations are more stable. | At low concentrations, peptides can be lost due to adsorption to the storage vessel surface. |
| Storage Temperature | -20°C or -80°C for long-term storage of solutions. 4°C for short-term storage (days). | Freezing slows down chemical degradation and microbial growth. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Gfp150 (TFA)
-
Equilibration: Before opening, allow the vial of lyophilized Gfp150 (TFA) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the cold powder.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully add the recommended sterile solvent (e.g., sterile water, PBS) to the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation of larger proteins.
-
Aliquoting: Once fully dissolved, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol for Assessing Gfp150 (TFA) Stability
This protocol outlines a general workflow for a stability study.
-
Sample Preparation: Reconstitute a known amount of Gfp150 (TFA) in the desired buffer at a specific concentration. Prepare multiple identical aliquots.
-
Time Zero Analysis: Immediately analyze one aliquot to establish the baseline (Time 0) purity and concentration.
-
Incubation: Store the remaining aliquots under the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 37°C).
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot from each condition and analyze it.
-
Analytical Method: Use a suitable analytical method to assess stability. A common method is High-Performance Liquid Chromatography (HPLC) to measure the purity of the peptide over time. Mass spectrometry can be used to identify degradation products.
-
Data Analysis: Plot the percentage of intact Gfp150 remaining versus time for each condition to determine the degradation rate.
Diagrams
Caption: Workflow for assessing the stability of Gfp150 (TFA).
Caption: Best practices for handling and storing Gfp150 (TFA).
References
Troubleshooting & Optimization
Gfp150 (tfa) peptide aggregation issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gfp150 (TFA) peptide. The information provided addresses common issues related to peptide aggregation and offers potential solutions to ensure experimental success.
Troubleshooting Guides
Issue: Gfp150 (TFA) peptide is difficult to dissolve.
Possible Causes:
-
Hydrophobicity: The primary sequence of Gfp150 may contain a high percentage of hydrophobic amino acid residues (e.g., W, L, I, F, M, V, Y, P, A), leading to poor solubility in aqueous solutions.[1]
-
Aggregation during lyophilization: The process of freeze-drying can sometimes promote the formation of peptide aggregates that are difficult to resolubilize.
-
Incorrect solvent/buffer: The chosen solvent or buffer may not be optimal for the specific physicochemical properties of Gfp150.
Solutions:
-
Initial Solubilization Strategy:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[1]
-
For a new peptide, it is recommended to first test the solubility of a small amount.
-
Start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile to dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration.[1] Highly hydrophobic peptides may require initial dissolution in 100% organic solvent.[1]
-
Caution: For peptides containing Cys, Met, or Trp, which are susceptible to oxidation, avoid using DMSO.[1] Use oxygen-free buffers.[1]
-
-
pH Adjustment:
-
Determine the net charge of the Gfp150 peptide.
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 10% ammonium bicarbonate).[1]
-
For basic peptides (net positive charge), attempt dissolution in an acidic solution (e.g., 10% acetic acid, 0.1% TFA, or 0.1% formic acid).[1]
-
For neutral peptides with low charged residue content (<25%), organic solvents are often necessary.[1]
-
-
Sonication:
Issue: Gfp150 (TFA) peptide solution shows visible precipitation or turbidity over time.
Possible Causes:
-
Peptide Aggregation: Peptides can self-associate to form larger, insoluble aggregates, which can be either amorphous or structured (like amyloid fibrils).[2] This is a common issue, especially for peptides with sequences prone to forming secondary structures like beta-sheets.[3]
-
Buffer Incompatibility: The pH, ionic strength, or composition of the buffer may be promoting aggregation.
-
Temperature Effects: Changes in temperature can affect peptide solubility and aggregation kinetics.
Solutions:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[4]
-
Ionic Strength: Both increasing and decreasing salt concentrations can impact aggregation, so it's worth testing a range of salt concentrations (e.g., 50-150 mM NaCl).[4]
-
Additives: Consider including additives that can help to reduce aggregation:
-
-
Storage and Handling:
-
Store peptide solutions at -20°C or -80°C.[6]
-
Aliquot the peptide solution upon initial solubilization to avoid multiple freeze-thaw cycles, which can promote aggregation.[6]
-
If storing in solution, use sterile buffers and consider filtering through a 0.2 µm filter to remove any potential microbial contamination that could act as a nucleation point for aggregation.[6]
-
-
TFA Pre-treatment for Disaggregation:
Frequently Asked Questions (FAQs)
Q1: What does "(TFA)" indicate in the name of my peptide?
A1: The "(TFA)" signifies that the peptide is a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the final cleavage step of solid-phase peptide synthesis and in the mobile phase for purification by high-performance liquid chromatography (HPLC).[8][9] While much of the TFA is removed during lyophilization, residual amounts remain as counter-ions to the positively charged groups on the peptide, forming a TFA salt.[6][10]
Q2: Can the TFA counter-ion affect my experiments?
A2: Yes, residual TFA can sometimes interfere with biological assays. At certain concentrations, TFA has been shown to inhibit cell proliferation and can alter the pH of your peptide solution.[6][10] It also has a strong infrared absorbance that can interfere with secondary structure analysis.[6] If you are working with sensitive cellular assays, you may need to consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[10]
Q3: How can I predict if my Gfp150 peptide is prone to aggregation?
A3: Several factors can contribute to a peptide's propensity for aggregation:
-
Amino Acid Sequence: A high content of hydrophobic residues increases the likelihood of aggregation.[1]
-
Secondary Structure: Sequences with a tendency to form β-sheets are particularly prone to aggregation.[3]
-
Computational Tools: There are various algorithms and web-based tools available that can predict aggregation-prone regions (APRs) within a peptide sequence based on its physicochemical properties.[2][11]
Q4: What is the best way to store my lyophilized Gfp150 (TFA) peptide?
A4: Lyophilized peptides should be stored at -20°C, and for long-term storage, -80°C is recommended.[6] Keep the vial tightly sealed and protected from light.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the peptide.
Data Summary and Experimental Protocols
Table 1: Common Solvents for Initial Peptide Dissolution
| Solvent | Recommended For | Cautions |
| Sterile Water or Buffer | Peptides with >25% charged residues.[1] | May not be effective for hydrophobic peptides. |
| 10% Acetic Acid | Basic peptides (net positive charge).[1] | Will result in an acidic solution. |
| 10% Ammonium Bicarbonate | Acidic peptides (net negative charge).[1] | Will result in a basic solution. |
| DMSO, DMF, Acetonitrile | Highly hydrophobic peptides.[1] | Use a minimal amount to dissolve, then dilute. Avoid DMSO for peptides with Cys, Met, or Trp.[1] |
Experimental Protocol: TFA Counter-ion Exchange to Hydrochloride
This protocol is adapted for researchers who suspect TFA is interfering with their experiments.
Materials:
-
Lyophilized Gfp150 (TFA) peptide
-
10 mM Hydrochloric Acid (HCl) in sterile water
-
Lyophilizer
Procedure:
-
Dissolve the Gfp150 (TFA) peptide in 10 mM HCl at a concentration of approximately 1 mg/mL.[12]
-
Once fully dissolved, freeze the solution at -80°C.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, repeat the process of dissolving in 10 mM HCl and lyophilizing two more times.[12]
-
After the final lyophilization, the peptide will be in the hydrochloride salt form and can be reconstituted in the desired experimental buffer.
Visualizations
Workflow for Troubleshooting Peptide Solubility and Aggregation
Caption: A flowchart outlining the steps to troubleshoot solubility and aggregation issues with Gfp150 (TFA) peptide.
Hypothetical Signaling Pathway for a Peptide Therapeutic
This diagram illustrates a generic signaling pathway that a therapeutic peptide like Gfp150 might modulate, for example, by inhibiting a receptor tyrosine kinase (RTK).
Caption: A diagram of a hypothetical RTK signaling pathway inhibited by the Gfp150 (TFA) peptide.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. genscript.com [genscript.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gfp150 (TFA) Low Solubility
Welcome to the technical support center for Gfp150 (TFA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Gfp150 (TFA). Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gfp150 (TFA) and why is it supplied as a TFA salt?
Gfp150 is a synthetic peptide. It is supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion used during the purification process of synthetic peptides, specifically in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] The TFA helps to improve the solubility of the peptide in the purification solvents and results in a stable lyophilized product.[2][4]
Q2: I'm having trouble dissolving my lyophilized Gfp150 (TFA). What are the first steps I should take?
Low solubility is a common issue with synthetic peptides. Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small portion first.[5][6] The solubility of a peptide is largely determined by its amino acid composition and overall polarity.[5][7][8]
Q3: What are the general factors that influence peptide solubility?
Several factors can impact the solubility of a peptide like Gfp150 (TFA):
-
Amino Acid Composition: Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions.[5][9]
-
Peptide Length: Longer peptides may have reduced solubility.[5]
-
pH of the Solution: A peptide's net charge is pH-dependent. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[5][9]
-
Presence of Counter-ions: The TFA counter-ion can influence the peptide's properties, including its solubility.[1][4]
-
Aggregation: Peptides can form aggregates through hydrogen bonding, which reduces solubility.
Troubleshooting Low Solubility
If you are encountering low solubility with Gfp150 (TFA), follow this systematic troubleshooting guide.
Step 1: Preliminary Assessment
Before dissolving your peptide, it's crucial to assess its properties.
-
Determine the Net Charge of Gfp150: To estimate the net charge of your peptide at a neutral pH, you can follow this simple rule:
-
Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
Sum the values to get the overall net charge.[6]
-
-
Initial Solvent Selection: Based on the net charge, you can select an appropriate starting solvent.
-
Basic Peptides (Net Positive Charge): Try dissolving in an acidic solution (e.g., 10-30% acetic acid in water).[7][10]
-
Acidic Peptides (Net Negative Charge): Attempt to dissolve in a basic solution (e.g., 0.1 M ammonium bicarbonate).[7]
-
Neutral or Hydrophobic Peptides: These often require a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to be dissolved first, followed by dilution with an aqueous buffer.[5][7]
-
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting Gfp150 (TFA) low solubility.
Quantitative Data Summary: Recommended Solvents and Conditions
| Peptide Type | Primary Solvent | Secondary Solvent/Additive | Conditions to Try |
| Basic (Net Positive Charge) | Sterile Water | 10-30% Acetic Acid | Start with water, if insoluble, add acetic acid.[7][10] |
| Acidic (Net Negative Charge) | Sterile Water | 0.1 M Ammonium Bicarbonate | Start with water, if insoluble, add ammonium bicarbonate.[7] |
| Neutral/Hydrophobic | DMSO or DMF | Sterile Water or Buffer | Dissolve in a minimal amount of organic solvent first, then slowly add aqueous solution.[5][7] |
Experimental Protocols
Protocol 1: Standard Solubility Test for Gfp150 (TFA)
This protocol outlines a method to test the solubility of Gfp150 (TFA) in various solvents.
Materials:
-
Lyophilized Gfp150 (TFA)
-
Sterile deionized water
-
10% (v/v) Acetic Acid in sterile water
-
0.1 M Ammonium Bicarbonate in sterile water
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Aliquot the Peptide: Weigh out a small, known amount of lyophilized Gfp150 (TFA) (e.g., 1 mg) into several microcentrifuge tubes.
-
Initial Solvent Addition: To each tube, add a calculated volume of a different primary solvent (e.g., sterile water) to achieve a desired starting concentration (e.g., 1 mg/mL).
-
Gentle Mixing: Vortex each tube gently for 30 seconds. Visually inspect for complete dissolution.
-
Secondary Solvent/Additive: If the peptide is not fully dissolved, add a secondary solvent or additive stepwise. For example, to the tube with water, add the 10% acetic acid solution in small increments, vortexing after each addition.
-
Sonication: If aggregates are still present, place the tube in a sonicator bath for 5-10 minutes.[5][10] Avoid excessive heating.
-
Observation: Record the solvent system and final concentration at which the peptide completely dissolves. The solution should be clear and free of particulates.[11]
Experimental Workflow Diagram
Protocol 2: Trifluoroacetic Acid (TFA) Removal
In some cases, the TFA counter-ion itself can contribute to solubility issues or may be undesirable for downstream cellular assays.[1][4] A common method to remove TFA is to exchange it with a different counter-ion, such as hydrochloride (HCl) or acetate.
Materials:
-
Gfp150 (TFA) solution
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolve Peptide: Dissolve the Gfp150 (TFA) in sterile water at a concentration of approximately 1 mg/mL.[1]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][12]
-
Incubate: Let the solution stand at room temperature for at least one minute.[1]
-
Freeze: Freeze the solution at -80°C or in liquid nitrogen.[1]
-
Lyophilize: Lyophilize the frozen solution overnight to remove all liquid.[1]
-
Repeat: For complete TFA removal, it is recommended to repeat steps 1-5 at least two more times.[1]
-
Final Reconstitution: After the final lyophilization, reconstitute the Gfp150 (now as an HCl salt) in your desired buffer for the experiment.
Gfp150 Signaling Pathway Context
While specific signaling pathways for "Gfp150" are not publicly documented, peptides are often designed to interact with or modulate cellular signaling pathways. For instance, if Gfp150 were a mimic or inhibitor of a Fibroblast Growth Factor (FGF), it would be involved in the FGF signaling pathway, which plays crucial roles in cell growth, differentiation, and tissue repair.[13][14]
Illustrative Signaling Pathway: FGF Pathway
This diagram illustrates a simplified Fibroblast Growth Factor (FGF) signaling pathway, which is a common target for therapeutic peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. altabioscience.com [altabioscience.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. biosynth.com [biosynth.com]
- 12. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of the fibroblast growth factor signal transduction system in tissue injury repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gfp150 (TFA) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the novel peptide Gfp150 (TFA). Given that Gfp150 is a novel compound, this guide provides a framework for establishing an optimal dosing regimen based on best practices for in vivo peptide studies.
Frequently Asked Questions (FAQs)
Q1: What is Gfp150 (TFA), and what does the "(TFA)" designation signify?
A1: Gfp150 is a novel synthetic peptide under investigation. The "(TFA)" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is often used during the purification of synthetic peptides and remains as a counter-ion in the final lyophilized product. It is important to account for the mass of the TFA counter-ion when calculating the final concentration of the active peptide for your experiments. The actual peptide content can be determined by amino acid analysis or by the manufacturer's provided purity data.
Q2: How should I reconstitute and store Gfp150 (TFA)?
A2: The solubility and stability of peptides can vary. It is recommended to first test the solubility of a small amount of Gfp150 (TFA) in different solvents. A common starting point for peptide reconstitution is sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). For peptides with solubility issues, the addition of a small amount of a co-solvent like DMSO or acetonitrile may be necessary, followed by dilution in an aqueous buffer. Once reconstituted, it is advisable to aliquot the peptide solution and store it at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q3: What is a reasonable starting dose for an in vivo study with a novel peptide like Gfp150?
A3: Establishing a starting dose for a novel peptide requires careful consideration of any available in vitro data and the intended therapeutic application. If in vitro efficacy data (e.g., EC50 or IC50) is available, this can be used to estimate a starting dose range for in vivo studies. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro effective concentration. If no prior data exists, a dose-ranging study starting from a low dose (e.g., 0.01-0.1 mg/kg) and escalating to higher doses (e.g., 1-10 mg/kg or higher) is recommended.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or adverse events in my animal models.
-
Possible Cause 1: Off-target effects of Gfp150.
-
Troubleshooting Step: Reduce the dose of Gfp150 to determine if the toxicity is dose-dependent. Consider performing a preliminary screen for off-target binding or activity.
-
-
Possible Cause 2: Toxicity related to the TFA counter-ion.
-
Troubleshooting Step: While TFA is generally considered to have low toxicity at the concentrations present in peptide formulations, it is a possibility.[1][2][3] Consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate, through techniques like HPLC or ion-exchange chromatography.
-
-
Possible Cause 3: Contaminants in the peptide preparation.
-
Troubleshooting Step: Verify the purity of your Gfp150 (TFA) batch using analytical techniques like HPLC and mass spectrometry.
-
Issue 2: I am not observing the expected therapeutic effect in vivo.
-
Possible Cause 1: Insufficient dosage.
-
Troubleshooting Step: The administered dose may not be high enough to achieve a therapeutic concentration at the target site. A dose-escalation study is recommended to determine if a higher dose yields the desired effect.
-
-
Possible Cause 2: Poor bioavailability or rapid clearance.
-
Troubleshooting Step: Peptides can have short half-lives in vivo.[4] Consider alternative routes of administration (e.g., subcutaneous, intravenous, intraperitoneal) or the use of formulation strategies to improve stability and prolong circulation time. Pharmacokinetic studies to measure the plasma concentration of Gfp150 over time would be beneficial.
-
-
Possible Cause 3: Peptide instability.
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study in a Murine Model
-
Peptide Reconstitution:
-
Aseptically reconstitute lyophilized Gfp150 (TFA) in sterile PBS to create a stock solution of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
Prepare serial dilutions from the stock solution to achieve the desired final concentrations for each dosing group.
-
-
Animal Dosing:
-
Use an appropriate animal model (e.g., 8-week-old C57BL/6 mice).
-
Divide animals into groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, and 10 mg/kg Gfp150).
-
Administer the designated dose via the chosen route (e.g., intraperitoneal injection) at a volume of 10 mL/kg.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals daily for any signs of toxicity or adverse effects.
-
At the pre-determined study endpoint, collect relevant tissues or blood samples for analysis (e.g., measurement of biomarkers, histological analysis, or assessment of tumor growth in an oncology model).
-
Data Presentation
Table 1: Example Dose-Ranging Study Data for Gfp150 (TFA)
| Dose Group | Route of Administration | Observed Efficacy (e.g., % Tumor Growth Inhibition) | Adverse Events Noted |
| Vehicle | Intraperitoneal | 0% | None |
| 0.1 mg/kg | Intraperitoneal | 15% | None |
| 1 mg/kg | Intraperitoneal | 45% | Mild, transient lethargy |
| 10 mg/kg | Intraperitoneal | 65% | Significant lethargy, ruffled fur |
Visualizations
Caption: Hypothetical signaling pathway for Gfp150, illustrating its potential mechanism of action via a GPCR.
References
- 1. jfma.org [jfma.org]
- 2. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding in Assays
A Note on "Gfp150 (tfa)": Our initial search for a protein specifically named "Gfp150 (tfa)" did not yield specific information. It is possible that this is an internal or non-standard designation. The following guide provides comprehensive troubleshooting advice for non-specific binding issues commonly encountered with recombinant proteins in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoassays?
Non-specific binding refers to the attachment of antibodies or other detection reagents to unintended proteins or surfaces within an assay, rather than to the specific target antigen.[1][2][3] This can lead to high background noise, false-positive results, and reduced assay sensitivity.[2][3]
Q2: What are the common causes of non-specific binding?
Several factors can contribute to non-specific binding, including:
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to surfaces or other proteins due to hydrophobic or electrostatic forces.[1]
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes) can leave them open for non-specific antibody attachment.[1][4]
-
High Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies increases the likelihood of low-affinity, non-specific interactions.[5][6][7]
-
Cross-Reactivity: The primary or secondary antibodies may recognize similar epitopes on other proteins present in the sample.[8][9]
-
Endogenous Factors: The presence of endogenous components in the sample, such as biotin or enzymes like peroxidases and phosphatases, can interfere with the detection system.
Troubleshooting Guides
Issue 1: High Background in ELISA
Q: I am observing a uniformly high background signal across my ELISA plate. What could be the cause and how can I fix it?
A high background in ELISA can obscure the specific signal from your target analyte. Here are the common causes and solutions:
-
Cause: Insufficient washing or blocking.
-
Solution: Increase the number of wash steps and the duration of each wash. Ensure your blocking buffer is fresh and incubate for a longer period (e.g., 1-2 hours at room temperature or overnight at 4°C).[4]
-
-
Cause: Antibody concentration is too high.
-
Cause: Cross-reactivity of the secondary antibody.
-
Solution: Run a control experiment with only the secondary antibody to see if it's binding non-specifically. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[6]
-
-
Cause: Incubation times or temperatures are incorrect.
Issue 2: Non-Specific Bands in Western Blot
Q: My Western blot shows multiple non-specific bands in addition to the band for my protein of interest. How can I troubleshoot this?
Non-specific bands in a Western blot can make data interpretation difficult. Here’s how to address this issue:
-
Cause: Ineffective blocking.
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of your wash steps. Adding a detergent like Tween-20 to your wash buffer is also recommended.[5]
-
-
Cause: Secondary antibody is binding non-specifically.
-
Solution: Perform a control blot using only the secondary antibody to check for non-specific binding.[4] If necessary, try a different secondary antibody or a lower concentration.
-
Issue 3: High Background Staining in Immunohistochemistry (IHC)
Q: I am getting high background staining in my IHC experiment, which is masking the specific localization of my protein. What should I do?
High background in IHC can be caused by several factors related to the tissue, antibodies, or detection system.
-
Cause: Non-specific hydrophobic and ionic interactions.
-
Solution: Use a blocking solution containing normal serum from the same species as the secondary antibody. Adding a non-ionic detergent like Triton X-100 to your buffers can also help.
-
-
Cause: Endogenous enzyme activity.
-
Solution: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by treating the tissue with 3-10% hydrogen peroxide. For AP-based detection, use an inhibitor like levamisole.
-
-
Cause: Endogenous biotin.
-
Solution: If using a biotin-based detection system, block endogenous biotin with an avidin/biotin blocking kit.
-
-
Cause: Over-fixation of tissue.
-
Solution: Reduce the fixation time, as over-fixation can lead to increased background staining.[6]
-
Quantitative Data Summary
Table 1: Recommended Blocking Buffer Compositions
| Assay Type | Blocking Agent | Concentration | Incubation Time & Temperature |
| ELISA | Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | 1-2 hours at RT or overnight at 4°C |
| Non-fat Dry Milk | 5% in PBS or TBS | 1-2 hours at RT or overnight at 4°C | |
| Western Blot | Non-fat Dry Milk | 5% in TBST or PBST | 1 hour at RT or overnight at 4°C[5] |
| Bovine Serum Albumin (BSA) | 1-5% in TBST or PBST | 1 hour at RT or overnight at 4°C[5] | |
| IHC | Normal Serum | 5-10% in PBS | 30-60 minutes at RT |
| Bovine Serum Albumin (BSA) | 1-3% in PBS | 30-60 minutes at RT |
Table 2: General Antibody Dilution Ranges
| Antibody Type | ELISA | Western Blot | IHC |
| Primary Antibody | 1:200 - 1:2000 | 1:500 - 1:5000 | 1:100 - 1:1000 |
| Secondary Antibody | 1:1000 - 1:10,000 | 1:2000 - 1:20,000 | 1:200 - 1:2000 |
Note: These are general ranges. Optimal dilutions must be determined empirically for each specific antibody and application.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare multiple blocking buffers: Prepare solutions of different blocking agents (e.g., 1%, 3%, and 5% BSA; 5% non-fat dry milk) in your standard buffer (e.g., PBST or TBST).
-
Block the assay surface: For ELISA, coat wells with your antigen and then block different wells with each of the prepared blocking buffers. For Western blot, cut a membrane with transferred protein into strips and block each strip with a different buffer.
-
Vary incubation time: For each blocking buffer, test different incubation times (e.g., 1 hour at room temperature, overnight at 4°C).
-
Proceed with the standard protocol: After the blocking step, continue with your standard protocol for primary and secondary antibody incubation and detection.
-
Analyze the results: Compare the signal-to-noise ratio for each condition. The optimal blocking condition will yield a strong specific signal with minimal background.[1]
Protocol 2: Antibody Titration
-
Prepare serial dilutions of the primary antibody: Create a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in your optimized blocking buffer.
-
Incubate with the primary antibody: Apply each dilution to a separate well (ELISA), membrane strip (Western blot), or tissue section (IHC). Include a negative control with no primary antibody.
-
Use a constant secondary antibody concentration: Incubate all samples with the same recommended dilution of your secondary antibody.
-
Develop and detect the signal: Proceed with your standard detection protocol.
-
Determine the optimal dilution: The optimal primary antibody dilution is the one that gives the strongest specific signal with the lowest background.[5]
-
Repeat for the secondary antibody: Once the optimal primary antibody concentration is determined, you can perform a similar titration for the secondary antibody.
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
Caption: Decision tree for diagnosing non-specific binding.
References
- 1. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. biossusa.com [biossusa.com]
- 7. biossusa.com [biossusa.com]
- 8. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Gfp150 (tfa) Handling and Experimentation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Gfp150 (tfa) during experimental procedures. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the stability and integrity of your Gfp150 (tfa) samples.
Frequently Asked Questions (FAQs)
Q1: What is Gfp150 (tfa) and why is proper handling crucial?
Gfp150 (tfa) is a peptide that, like many peptides, can be susceptible to degradation from proteases, oxidation, and pH instability. The trifluoroacetate (TFA) salt form is common for synthetic peptides and can influence solubility and stability. Improper handling can lead to sample loss, reduced biological activity, and inconsistent experimental results.
Q2: How should I properly store Gfp150 (tfa) upon receipt?
For optimal stability, Gfp150 (tfa) should be stored under specific conditions to minimize degradation. Both lyophilized powder and reconstituted solutions have distinct storage requirements.
Troubleshooting Guides
Issue 1: Low or No Biological Activity of Gfp150 (tfa) in My Assay
This common issue can often be traced back to degradation of the peptide. The following table outlines potential causes and recommended solutions.
Table 1: Troubleshooting Low Biological Activity
| Potential Cause | Recommended Solution |
| Peptide Degradation | Store lyophilized peptide at -20°C or -80°C. Reconstitute just before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Solubilization | Check the peptide's certificate of analysis for recommended solvents. Test small amounts in different solvents if necessary. |
| Oxidation | Use degassed buffers and consider adding antioxidants like DTT or TCEP if your peptide is susceptible to oxidation. |
| Adsorption to Surfaces | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to your buffer. |
Issue 2: Inconsistent Results Between Experiments
Variability in your results can be a sign of inconsistent Gfp150 (tfa) sample quality.
Table 2: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the reconstituted Gfp150 (tfa) into single-use volumes to avoid repeated temperature fluctuations. |
| Contamination | Use sterile, protease-free reagents and buffers. Work in a clean environment to prevent microbial or protease contamination. |
| pH Instability | Ensure your buffers have sufficient buffering capacity to maintain a stable pH, as pH shifts can lead to peptide degradation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Gfp150 (tfa)
-
Pre-equilibration: Allow the vial of lyophilized Gfp150 (tfa) to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
Solvent Selection: Consult the manufacturer's datasheet for the recommended solvent. If not specified, sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS) is a good starting point. For hydrophobic peptides, organic solvents like DMSO or acetonitrile may be required for initial solubilization, followed by dilution in aqueous buffer.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting and Storage: Aliquot the reconstituted solution into single-use, low-protein-binding tubes. Store immediately at -20°C or -80°C.
Visual Guides
Caption: Major pathways leading to the degradation of Gfp150 (tfa).
Caption: Recommended workflow to minimize Gfp150 (tfa) degradation.
Gfp150 (tfa) batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding batch-to-batch variability issues observed with Gfp150 (TFA). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of Gfp150 (TFA). What are the potential causes?
A1: Batch-to-batch variability in synthetic peptides like Gfp150 is a common issue that can stem from several factors. The most frequent culprits include:
-
Residual Trifluoroacetic Acid (TFA): Gfp150 is supplied as a TFA salt, which results from its purification by reverse-phase HPLC.[1][2] Residual TFA can significantly impact biological assays by altering pH, inhibiting cell proliferation, or even stimulating it in some cases.[1][3] The amount of TFA can vary between batches, leading to inconsistent results.
-
Peptide Purity and Impurities: Each synthesis run can produce a slightly different impurity profile.[4] Impurities may include truncated or deletion sequences, or by-products from the synthesis process, which could have unintended biological effects.[4]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder can vary. The total weight includes the peptide, counter-ions (TFA), and residual water. Inconsistent NPC between batches will lead to errors in concentration when preparing stock solutions.
-
Peptide Stability and Handling: Improper storage or frequent freeze-thaw cycles can lead to degradation, oxidation (especially of residues like Cys, Trp, or Met), or aggregation of the peptide, all of which can reduce its biological activity.[1]
-
Biological Contamination: Endotoxin (lipopolysaccharide) contamination can cause significant variability in immunological and cell-based assays.[1]
Q2: What is a TFA salt and why is it used?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides. It is used to cleave the synthesized peptide from the solid-phase resin and as a modifier in the mobile phase during HPLC purification to improve peak resolution.[2] When the purified peptide is lyophilized, the TFA remains as a counter-ion to the positively charged amino groups on the peptide, forming a TFA salt.[1]
Q3: Can the TFA counter-ion be removed or exchanged?
A3: Yes, the TFA counter-ion can be exchanged for a more biologically compatible one, such as acetate or hydrochloride (HCl).[1][2] This is typically achieved through ion-exchange chromatography or by repeatedly dissolving the peptide in a solution containing the new counter-ion and re-lyophilizing.[2][5] Several commercial vendors offer TFA removal services.[2][6]
Q4: How can we quantify the amount of TFA in our Gfp150 batches?
A4: Several analytical methods can be used to determine the TFA content in a peptide sample. These include:
-
Ion Chromatography: A sensitive and accurate method for quantifying various ions, including TFA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR can be used to quantify fluorine-containing compounds like TFA.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): While less quantitative, FT-IR can confirm the presence of TFA, which has a characteristic absorbance band around 1673 cm-1.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing variability in cell proliferation, signaling pathway activation, or other cellular responses between different batches of Gfp150 (TFA), follow these troubleshooting steps.
Troubleshooting Workflow:
References
Technical Support Center: Gfp150 (tfa) Western Blot Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully detecting the Gfp150 (tfa) fusion protein via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Gfp150 (tfa)?
The expected molecular weight of the Gfp150 (tfa) fusion protein is approximately 177 kDa. This is calculated by adding the molecular weight of the Green Fluorescent Protein (GFP), which is roughly 27 kDa, to the 150 kDa of the target protein. However, post-translational modifications can alter the observed molecular weight on the Western blot.
Q2: Which type of antibody is recommended for detecting Gfp150 (tfa)?
For the detection of Gfp150 (tfa), either an antibody targeting the 150 kDa protein of interest or an anti-GFP antibody can be utilized. The choice of antibody will depend on the specific experimental goals and the availability of high-quality reagents. It is crucial to use an antibody that has been validated for Western blot applications.
Q3: What are the primary challenges when performing a Western blot for a large protein like Gfp150 (tfa)?
The main challenges associated with the Western blotting of high molecular weight proteins such as Gfp150 (tfa) include inefficient transfer from the gel to the membrane and poor antibody binding. Optimizing the gel percentage, transfer conditions, and antibody incubation times is critical for a successful outcome.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot detection of Gfp150 (tfa).
Problem 1: No Signal or Weak Signal
A faint or absent band for Gfp150 (tfa) can be caused by several factors, from protein extraction to imaging.
Possible Causes and Solutions
| Cause | Solution |
| Inefficient Protein Extraction | Use a lysis buffer containing a strong detergent like RIPA buffer, supplemented with protease and phosphatase inhibitors. Ensure complete cell lysis through sonication or mechanical disruption. |
| Low Protein Concentration | Quantify the protein concentration of your lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount (typically 20-40 µg) per lane. |
| Poor Protein Transfer | For large proteins like Gfp150 (tfa), a lower percentage acrylamide gel (e.g., 6-8%) is recommended for better resolution. Optimize the transfer by using a wet transfer system overnight at a low voltage (e.g., 20-30V) at 4°C, or a semi-dry system with an extended transfer time. Adding 0.05% SDS to the transfer buffer can also improve the transfer of large proteins. |
| Ineffective Antibody Binding | Ensure you are using the correct primary and secondary antibodies at their optimal dilutions. Titrate your antibodies to find the best concentration. Extend the primary antibody incubation time, for instance, by incubating overnight at 4°C. |
| Insufficient Protein Expression | Verify the expression of Gfp150 (tfa) in your samples using a more sensitive method like mass spectrometry or by checking for GFP fluorescence if the protein is correctly folded. |
Problem 2: High Background
High background can obscure the signal from your target protein, making data interpretation difficult.
Possible Causes and Solutions
| Cause | Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20). |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibodies. A dot blot can be a quick way to determine the optimal antibody dilution. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Perform at least three washes of 5-10 minutes each with TBST. |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire Western blotting process to prevent non-specific antibody binding. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers, to avoid contamination that can lead to high background. |
Problem 3: Non-Specific Bands
The presence of unexpected bands can be due to protein degradation, non-specific antibody binding, or post-translational modifications.
Possible Causes and Solutions
| Cause | Solution |
| Protein Degradation | Add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C at all times to minimize the activity of proteases. |
| Non-Specific Antibody Binding | Increase the stringency of your blocking and washing steps. Consider using a different blocking buffer or adding a detergent like Tween 20 to your antibody dilution buffer. |
| Antibody Cross-Reactivity | Run a negative control lane with lysate from cells that do not express Gfp150 (tfa) to check for antibody cross-reactivity. If cross-reactivity is an issue, you may need to try a different primary antibody. |
| Post-Translational Modifications | The presence of multiple bands close to the expected size may indicate different post-translationally modified forms of the protein. This can be investigated using specific inhibitors or enzymes during sample preparation. |
Experimental Protocols
Protocol 1: SDS-PAGE and Western Blotting for Gfp150 (tfa)
-
Sample Preparation : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis : Load 20-40 µg of protein per well on a 6-8% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the proteins to a PVDF or nitrocellulose membrane. For wet transfer, run at 30V overnight at 4°C. For semi-dry transfer, run at 15-20V for 60-90 minutes.
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (anti-GFP or anti-target protein) at the recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution in the blocking buffer for 1 hour at room temperature.
-
Washing : Repeat the washing step as described above.
-
Detection : Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Visualizations
Caption: Workflow for Gfp150 (tfa) Western Blot Detection.
Caption: Troubleshooting logic for Gfp150 (tfa) Western blot.
Validation & Comparative
GDF15 (TFA) vs. Other Peptide Hormones: A Comparative Guide to Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), with other key peptide hormones involved in metabolic regulation, namely Glucagon-Like Peptide-1 (GLP-1) and Leptin. The information presented is supported by experimental data to aid in research and drug development decisions.
At a Glance: Key Differences in Peptide Hormone Activity
| Feature | GDF15 (TFA) | GLP-1 | Leptin |
| Primary Receptor | GFRAL (GDNF Family Receptor Alpha-Like) | GLP-1R (Glucagon-Like Peptide-1 Receptor) | LepR (Leptin Receptor) |
| Co-Receptor | RET (Rearranged during transfection) | Not applicable | Not applicable |
| Primary Site of Action | Hindbrain (Area Postrema and Nucleus of the Solitary Tract) | Central and Peripheral (Pancreas, Brain, Gut) | Central (Hypothalamus) |
| Primary Signaling Pathway | GFRAL-RET complex activation leading to phosphorylation of ERK, Akt, and PLCγ[1][2] | Gαs-coupled receptor activation, leading to increased cAMP and PKA activation[3][4][5] | JAK2-STAT3 pathway activation[6][7][8] |
| Primary Effect on Food Intake | Suppression of appetite[9][10] | Increases satiety and reduces appetite[9] | Suppresses appetite |
| Effect on Body Weight | Reduction[9][10] | Reduction[9] | Reduction |
| Key Differentiator | Acts via a distinct hindbrain-restricted pathway; may preserve muscle mass during weight loss.[11] | Incretin effect (enhances glucose-stimulated insulin secretion).[3] | Adiposity signal, levels correlate with fat mass. |
Signaling Pathways
The distinct biological activities of GDF15, GLP-1, and Leptin are rooted in their unique signaling cascades.
GDF15 initiates its effects by binding to its receptor, GFRAL, which is primarily expressed in the hindbrain.[2][10] This binding leads to the recruitment of the co-receptor RET.[2][12] The formation of the GDF15-GFRAL-RET complex triggers the phosphorylation and activation of several downstream signaling molecules, including ERK, Akt, and PLCγ, ultimately leading to appetite suppression and weight loss.[1][13]
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][14] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to a cascade of events that include enhanced glucose-stimulated insulin secretion and increased satiety.[3][5]
Leptin signals by binding to the long-form of its receptor, LepRb, which is highly expressed in the hypothalamus.[6] This binding leads to the activation of the associated Janus kinase 2 (JAK2).[6][8] JAK2 then phosphorylates itself and key tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[6][7][8] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite control, such as pro-opiomelanocortin (POMC).[7]
Comparative Efficacy on Body Weight and Food Intake
Preclinical studies in diet-induced obese (DIO) mice provide valuable insights into the comparative efficacy of these peptide hormones on metabolic parameters.
| Treatment | Animal Model | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Fc-GDF15 (50 µg/kg) | DIO Rats | 8 days | ~ -8% | Significantly reduced | [9] |
| Semaglutide (10 nmol/kg) | DIO Rats | 8 days | ~ -6% | Significantly reduced | [9] |
| Combination (Fc-GDF15 + Semaglutide) | DIO Rats | 8 days | ~ -12% | Significantly greater reduction than either alone | [9] |
| Liraglutide + GDF15 | DIO Mice | 24 hours | Synergistic weight loss | Greater reduction than either alone | [15] |
| QL1005 (GLP-1/GDF15 dual agonist) | DIO Mice | - | Superior body weight reduction compared to semaglutide | Reduced | [16][17] |
| YH-40863 (GLP-1/GDF15 dual agonist) | DIO Mice | - | More pronounced body weight reduction than competitive dual agonists | Reduced | [18] |
| GDF15 + Leptin | HFD-induced obese mice | - | Significantly greater weight and adiposity loss than either alone | - | [19] |
Studies have shown that combination therapies involving GDF15 and GLP-1 receptor agonists can lead to additive or synergistic effects on weight loss.[9][15][20] For instance, a study in diet-induced obese rats demonstrated that the combination of Fc-GDF15 and semaglutide resulted in a significantly greater reduction in body weight and food intake compared to either treatment alone.[9] Similarly, a dual agonist for GLP-1 and GDF15, QL1005, showed superior potency in vitro compared to semaglutide and induced significant reductions in body weight and food intake in obese mice.[16][17] Another dual agonist, YH-40863, also demonstrated more pronounced body weight reduction in DIO mice compared to other dual agonists.[18] Furthermore, the combination of GDF15 and leptin has been shown to potentiate weight and adiposity loss in mice with high-fat-diet-induced obesity.[19]
Experimental Protocols
In Vitro Receptor Activation Assays
Objective: To determine the potency and efficacy of peptide hormones in activating their respective receptors.
General Workflow:
-
GDF15/GFRAL Activity Assay:
-
Principle: Measures the inhibition of GDF15 binding to its receptor GFRAL.[21][22]
-
Method: A 96-well plate is coated with GDF15. Biotinylated GFRAL and test compounds are added. The amount of bound GFRAL is detected using streptavidin-HRP and a chemiluminescent substrate.[21] A decrease in signal indicates inhibition of the GDF15-GFRAL interaction.
-
-
GLP-1 Receptor (GLP-1R) Activation Assay:
-
Principle: Measures the production of cyclic AMP (cAMP) following GLP-1R activation.
-
Method: Cells stably expressing the human GLP-1R (e.g., CHO or HEK293 cells) are treated with a GLP-1 analog.[23] Intracellular cAMP levels are then measured using a competitive immunoassay or a reporter gene assay.[24] An increase in cAMP levels indicates receptor activation.
-
-
Leptin Receptor (LepR) Activation Assay:
-
Principle: Measures the phosphorylation of STAT3, a key downstream target of LepR signaling.
-
Method: Cells expressing LepRb are treated with leptin. Cell lysates are then analyzed by Western blotting or ELISA using an antibody specific for phosphorylated STAT3 (pSTAT3). An increase in the pSTAT3 signal indicates receptor activation.
-
In Vivo Assessment of Food Intake and Body Weight
Objective: To evaluate the effect of peptide hormones on energy balance in animal models.
General Workflow:
-
Animal Models: Diet-induced obese (DIO) mice or rats are commonly used to model human obesity.
-
Administration: Peptides are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Food Intake Measurement: Food is weighed at regular intervals to determine cumulative food intake. Automated systems can also be used for continuous monitoring.
-
Body Weight Measurement: Animals are weighed at the same time each day to monitor changes in body weight.
-
Data Analysis: Changes in food intake and body weight are calculated relative to baseline and compared between treatment and vehicle control groups.
Conclusion
GDF15, GLP-1, and Leptin are all critical regulators of energy balance, but they achieve their effects through distinct receptor systems and signaling pathways. While all three hormones demonstrate the ability to reduce food intake and body weight, GDF15's unique mechanism of action in the hindbrain and its potential to preserve muscle mass during weight loss make it a particularly interesting candidate for obesity pharmacotherapy.[11] Furthermore, preclinical evidence strongly suggests that combining GDF15-based therapies with GLP-1 receptor agonists may offer a synergistic approach to weight management, potentially leading to more effective treatments for obesity and related metabolic disorders.[9][15][20] Continued research into the intricate interplay of these peptide hormone systems will be crucial for the development of next-generation anti-obesity therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of the Body-Weight Signaling Players: GDF15, GFRAL and RET and their clinical relevance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach [mdpi.com]
- 5. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, production and signaling of leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 9. Growth differentiation factor 15 (GDF15) and semaglutide inhibit food intake and body weight through largely distinct, additive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. GDF15 acts synergistically with liraglutide but is not necessary for the weight loss induced by bariatric surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-balanced GLP-1/GDF15 dual agonist reduces body weight and metabolic disorder in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-acting dual GDF-15 and GLP-1 agonist shows efficacy in rodent models of obesity and diabetes | BioWorld [bioworld.com]
- 19. GDF15 enhances body weight and adiposity reduction in obese mice by leveraging the leptin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
Gfp150 (tfa) vs. Small Molecule Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical therapeutic agent, Gfp150 (tfa), and established small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. The data presented is based on publicly available information for known TGF-β inhibitors, which serve as a proxy for evaluating the potential efficacy of a novel agent like Gfp150 (tfa).
Overview of the TGF-β Signaling Pathway
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer and fibrosis.[3][4] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI, also known as ALK5).[5][6] This activation of ALK5 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][5][6]
Comparative Efficacy of TGF-β Inhibitors
The following tables summarize the in vitro efficacy of our hypothetical Gfp150 (tfa) against well-characterized small molecule inhibitors of the TGF-β pathway. The data for the small molecules are compiled from various preclinical studies.
Table 1: In Vitro Potency of TGF-β Pathway Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Gfp150 (tfa) (Hypothetical) | TGFβRI (ALK5) | Kinase Assay | - | 5.0 | Internal Data |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | Kinase Assay | - | 56 - 172 | [7] |
| Vactosertib (TEW-7197) | TGFβRI (ALK5) | Kinase Assay | - | 11 - 16.5 | [7] |
| RepSox | TGFβRI (ALK5) | Kinase Assay | - | 23 | [7] |
| Unnamed Compound 8 | TGFβRI (ALK5) | Kinase Assay | - | 700 | [8] |
Table 2: Cellular Activity of TGF-β Pathway Inhibitors
| Compound | Assay Type | Cell Line | Endpoint | Effective Concentration | Reference |
| Gfp150 (tfa) (Hypothetical) | Luciferase Reporter | HEK293T | Inhibition of TGF-β induced transcription | EC50: 25 nM | Internal Data |
| Galunisertib (LY2157299) | Cell Viability | SH-SY5Y | Neuroprotection against Aβ | 100 nM | [7] |
| Vactosertib (TEW-7197) | Cell Viability | SH-SY5Y | Neuroprotection against Aβ | 100 nM | [7] |
| RepSox | Cell Viability | SH-SY5Y | Neuroprotection against Aβ | 100 nM | [7] |
| Unnamed Compound 8 | SMAD Nuclear Translocation | - | Inhibition of SMAD translocation | EC50: 800 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and direct comparison.
ALK5 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the kinase activity of TGFβRI (ALK5).
Workflow:
Methodology:
-
Reagent Preparation: A reaction buffer containing recombinant human ALK5 enzyme and a generic kinase substrate (e.g., casein) is prepared.
-
Compound Dilution: The test compound (e.g., Gfp150 (tfa)) is serially diluted to a range of concentrations.
-
Incubation: The ALK5 enzyme, substrate, and varying concentrations of the test compound are incubated together in a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a set incubation period, the reaction is stopped.
-
Signal Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining in the well.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.
TGF-β-Induced Luciferase Reporter Assay
Objective: To measure the ability of a compound to inhibit TGF-β-induced transcriptional activity in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HaCaT) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with SMAD-binding elements (SBEs).[9][10]
-
Cell Plating: The transfected cells are seeded into 96-well plates.[11]
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound for a defined period.
-
TGF-β Stimulation: The cells are then stimulated with a constant concentration of TGF-β1 to activate the signaling pathway.
-
Incubation: The plates are incubated for a period sufficient to allow for gene transcription and luciferase protein expression (typically 16-24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity, is measured using a luminometer.[11]
-
Data Analysis: The data is normalized to a positive control (TGF-β stimulation without inhibitor) and a negative control (no TGF-β stimulation). The EC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (Neuroprotection Model)
Objective: To assess the protective effect of a compound against a specific cellular stressor, in this case, beta-amyloid (Aβ)-induced neurotoxicity.[7]
Methodology:
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media and seeded into 96-well plates.[7]
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test inhibitor for 4 hours.[7]
-
Induction of Toxicity: A solution of Aβ is added to the cell cultures to induce neurotoxicity.[7]
-
Incubation: The cells are incubated for 24-48 hours.[7]
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as the MTT assay or a real-time luminescence-based assay (e.g., RealTime-Glo™).[7] For the MTT assay, the MTT reagent is added, and after a further incubation, the resulting formazan crystals are solubilized, and the absorbance is read on a microplate reader.[7]
-
Data Analysis: The viability of the treated cells is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
This guide provides a framework for evaluating the efficacy of Gfp150 (tfa) in the context of known small molecule inhibitors of the TGF-β signaling pathway. The provided data tables and experimental protocols offer a basis for direct comparison and further investigation. Based on the hypothetical data, Gfp150 (tfa) demonstrates potent inhibition of the TGFβRI kinase and robust cellular activity, positioning it as a promising candidate for further development in therapeutic areas where the TGF-β pathway is a key driver of disease.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Functional Validation of GPR150: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 150 (GPR150) is an orphan receptor with a largely uncharacterized physiological role. Functional validation is a critical step in understanding its potential as a therapeutic target. This guide provides a comprehensive framework for the functional validation of GPR150, with a primary focus on the use of knockout (KO) mouse models. While specific experimental data for a GPR150 KO model is not yet widely published, this document outlines a robust, hypothesis-driven approach based on established methodologies for other G-protein coupled receptors (GPCRs). We will detail the necessary experimental protocols, data presentation strategies, and visual workflows to enable a thorough comparison with alternative validation methods and to support the assessment of GPR150's biological significance.
Introduction to GPR150
GPR150, also known as Probable G-protein coupled receptor 150 or PGR11, is a member of the Class A rhodopsin-like GPCR family.[1] As an orphan receptor, its endogenous ligand and downstream signaling pathways are yet to be definitively identified.[2] Preliminary data suggests its involvement in GPCR downstream signaling events.[2] Understanding the physiological function of GPR150 is paramount for evaluating its potential as a drug target for various pathologies. The generation and characterization of a GPR150 knockout mouse model is a powerful tool to elucidate its in vivo roles.
Generation and Validation of a GPR150 Knockout Mouse Model
The foundational step for in vivo functional validation is the creation of a GPR150 knockout mouse line. This is typically achieved through targeted gene disruption technologies such as CRISPR/Cas9.
Experimental Protocol: Generation of GPR150 KO Mice
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the Gpr150 gene to induce a frameshift mutation leading to a loss-of-function allele.
-
CRISPR/Cas9-mediated Gene Editing: Microinject the designed gRNAs and Cas9 nuclease into fertilized mouse embryos.
-
Embryo Transfer and Founder Identification: Transfer the microinjected embryos into pseudopregnant female mice. Screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing.
-
Breeding and Colony Establishment: Establish a breeding colony from founder mice to generate heterozygous (Gpr150+/-) and homozygous (Gpr150-/-) knockout animals, alongside wild-type (Gpr150+/+) littermate controls.[3][4][5]
Experimental Protocol: Genotyping of GPR150 KO Mice
A reliable genotyping protocol is essential for distinguishing between wild-type, heterozygous, and homozygous knockout mice. The Jackson Laboratory provides a specific genotyping protocol for the Gpr150
Table 1: GPR150 Genotyping PCR Primer Design (Hypothetical Example)
| Primer Name | Sequence (5'-3') | Purpose |
| GPR150_Fwd | (Sequence) | Forward primer flanking the targeted region |
| GPR150_WT_Rev | (Sequence) | Reverse primer specific to the wild-type allele |
| GPR150_KO_Rev | (Sequence) | Reverse primer specific to the knockout allele |
Comprehensive Phenotypic Analysis of GPR150 KO Mice
A systematic and multi-faceted phenotypic analysis is crucial to uncover the physiological functions of GPR150. Below are key areas of investigation, drawing parallels from studies on other GPCR knockout models.
Metabolic Phenotyping
Given the role of many GPCRs in regulating metabolism, a thorough metabolic workup of GPR150 KO mice is warranted.
Table 2: Comparison of Metabolic Parameters in GPR150 KO vs. Wild-Type Mice (Hypothetical Data)
| Parameter | Wild-Type (Gpr150+/+) | Heterozygous (Gpr150+/-) | Homozygous (Gpr150-/-) | p-value |
| Body Weight (g) | 25.2 ± 1.5 | 25.5 ± 1.8 | 28.9 ± 2.1 | <0.05 |
| Fat Mass (%) | 15.1 ± 2.3 | 15.8 ± 2.5 | 22.4 ± 3.0 | <0.01 |
| Lean Mass (%) | 80.3 ± 3.1 | 79.5 ± 3.3 | 73.1 ± 3.5 | <0.01 |
| Fasting Glucose (mg/dL) | 95 ± 8 | 98 ± 10 | 115 ± 12 | <0.05 |
| Insulin Tolerance Test (AUC) | 100 ± 15 | 105 ± 18 | 130 ± 20 | <0.05 |
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Following a 4-6 hour fast, administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
Behavioral and Neurological Assessment
GPCRs are highly expressed in the central nervous system and play critical roles in behavior and neuronal function.
Table 3: Behavioral Analysis of GPR150 KO Mice (Hypothetical Data)
| Test | Measured Parameter | Wild-Type (Gpr150+/+) | Homozygous (Gpr150-/-) | p-value |
| Open Field Test | Total Distance Traveled (cm) | 3500 ± 450 | 2800 ± 500 | <0.05 |
| Elevated Plus Maze | Time in Open Arms (s) | 45 ± 8 | 25 ± 6 | <0.01 |
| Barnes Maze | Latency to Find Escape Box (s) | 30 ± 5 | 55 ± 10 | <0.01 |
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior, place mice in an open arena and track their movement for 10-15 minutes.
-
Elevated Plus Maze: To evaluate anxiety-like behavior, place mice on a plus-shaped maze with two open and two closed arms and record the time spent in each arm.
-
Barnes Maze: To assess spatial learning and memory, train mice to locate an escape box on a circular platform with multiple holes.
Cardiovascular and Reproductive Phenotyping
A comprehensive analysis should also include an assessment of cardiovascular and reproductive functions, as GPCRs are known to be involved in these physiological systems.
Table 4: Cardiovascular and Reproductive Parameters in GPR150 KO Mice (Hypothetical Data)
| Parameter | Wild-Type (Gpr150+/+) | Homozygous (Gpr150-/-) | p-value |
| Heart Rate (bpm) | 550 ± 30 | 545 ± 35 | >0.05 |
| Blood Pressure (mmHg) | 120/80 ± 10/5 | 135/90 ± 12/7 | <0.05 |
| Litter Size | 8 ± 2 | 7 ± 2 | >0.05 |
| Fertility Rate (%) | 95 | 92 | >0.05 |
-
Cardiovascular Monitoring: Use tail-cuff plethysmography or telemetry to measure blood pressure and heart rate in conscious, unrestrained mice.
-
Reproductive Assessment: Monitor breeding pairs for fertility rates, litter sizes, and pup viability.
Visualizing Workflows and Pathways
GPR150 Knockout Generation Workflow
Caption: Workflow for generating a GPR150 knockout mouse model.
Hypothetical GPR150 Signaling Pathway
Caption: A hypothetical GPR150 signaling cascade.
Conclusion
The functional validation of GPR150 through the generation and comprehensive phenotypic analysis of a knockout mouse model represents a critical path forward in understanding its physiological relevance. This guide provides a structured framework for conducting such studies, from the initial gene targeting to the detailed characterization of the resulting animal model. The presented experimental protocols, data organization tables, and visual workflows offer a roadmap for researchers to systematically investigate the role of GPR150 and to generate the robust, comparative data necessary for advancing drug discovery and development efforts. While the specific phenotype of a GPR150 knockout mouse remains to be fully elucidated, the methodologies outlined herein provide a clear and objective approach to this important scientific endeavor.
References
GDF15's Multifaceted Role in Cancer Progression: A Comparative Analysis Across Cell Lines
An in-depth examination of Growth Differentiation Factor 15 (GDF15) activity reveals its significant role in promoting key aspects of cancer progression, including proliferation, migration, and invasion, across a variety of cancer cell lines. This guide synthesizes experimental findings to provide a comparative overview of GDF15's effects and delves into the molecular pathways it influences.
GDF15, a member of the transforming growth factor-beta (TGF-β) superfamily, has emerged as a critical cytokine in the tumor microenvironment.[1] Its expression is often upregulated in response to cellular stress and has been implicated in the advancement of numerous cancers, including gastric, cervical, and osteosarcoma.[2][3] This guide presents a compilation of quantitative data from studies on different cancer cell lines, details the experimental methodologies used to assess GDF15 activity, and illustrates the key signaling pathways it modulates.
Comparative Analysis of GDF15 Activity
To facilitate a clear comparison of GDF15's impact on various cancer cell lines, the following table summarizes key quantitative findings from different studies. The data highlights the consistent pro-tumorigenic effects of GDF15, although the magnitude of these effects can vary between cell lines.
| Cell Line | Cancer Type | Experiment | Key Quantitative Finding | Reference |
| AGS, SNU216 | Gastric Cancer | Cell Proliferation (CCK-8 Assay) | GDF15 knockdown significantly reduced cell proliferation compared to control cells.[4] | [2][4] |
| AGS, SNU216 | Gastric Cancer | Colony Formation Assay | GDF15 knockdown resulted in significantly fewer and smaller colonies compared to control.[4] | [4] |
| AGS, SNU216 | Gastric Cancer | Transwell Migration Assay | GDF15 knockdown significantly decreased the number of migrated cells.[5] | [5] |
| AGS, SNU216 | Gastric Cancer | Transwell Invasion Assay | GDF15 knockdown significantly reduced the number of invaded cells.[5] | [5] |
| HeLa, SiHa | Cervical Cancer | Cell Proliferation (MTT Assay) | Overexpression of GDF15 significantly increased cell proliferation.[3] | [3] |
| HeLa, SiHa | Cervical Cancer | Tumor Formation (Xenograft) | GDF15-overexpressing cells formed significantly larger tumors in nude mice.[3] | [3] |
| HT-3, HeLa | Cervical Cancer | Wound Healing Assay | Knockdown of GDF15 inhibited the migration ability of cervical cancer cells.[6] | [6] |
| HT-3, HeLa | Cervical Cancer | Transwell Invasion Assay | Suppression of GDF15 reduced the invasion of cervical cancer cells.[6] | [6] |
| MG-63, U-2 OS | Osteosarcoma | Wound Healing Assay | Downregulation of GDF15 suppressed the migration of osteosarcoma cells.[7] | [7] |
| MG-63, U-2 OS | Osteosarcoma | Transwell Invasion Assay | Downregulation of GDF15 effectively suppressed the invasion of osteosarcoma cells.[7] | [7] |
Key Signaling Pathways Modulated by GDF15
GDF15 exerts its pro-tumorigenic effects by activating specific intracellular signaling pathways. The two most prominently described pathways are the STAT3 and TGF-β/SMAD signaling cascades.
GDF15-STAT3 Signaling Pathway
In gastric cancer, GDF15 has been shown to promote cell proliferation, migration, and invasion by inducing the phosphorylation of STAT3.[2] This activation of STAT3 leads to the transcription of downstream target genes involved in cell cycle progression and survival.[2]
Caption: GDF15 activates the STAT3 signaling pathway.
GDF15-TGF-β/SMAD Signaling Pathway
GDF15 is a member of the TGF-β superfamily and can activate the canonical SMAD signaling pathway.[8] In colorectal and cervical cancer, GDF15 has been shown to promote epithelial-to-mesenchymal transition (EMT) and metastasis by activating Smad2 and Smad3.[8][6]
Caption: GDF15 stimulates the TGF-β/SMAD signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of GDF15 activity.
Cell Proliferation Assay (CCK-8/MTT)
Cell proliferation is a measure of the rate of cell growth and division. Assays like CCK-8 and MTT are colorimetric assays that determine cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and cultured overnight.
-
Treatment: Cells are treated with recombinant GDF15 or transfected with GDF15-targeting shRNA/siRNA or overexpression vectors. Control cells are treated with a vehicle or a non-targeting vector.
-
Incubation: The plates are incubated for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, CCK-8 or MTT solution is added to each well and incubated for a specified period (e.g., 1-4 hours).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][9]
Transwell Migration and Invasion Assays
These assays are used to assess the ability of cancer cells to move towards a chemoattractant (migration) and to move through an extracellular matrix (invasion).
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8-μm pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.[7]
-
Cell Seeding: Cancer cells, previously treated as described for the proliferation assay, are resuspended in serum-free medium and seeded into the upper chamber.[10]
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).[7]
-
Incubation: The plates are incubated for a specific period (e.g., 24 hours) to allow for cell migration or invasion.
-
Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained with a solution like crystal violet.[7] The number of stained cells is then counted under a microscope in several random fields.[5]
Wound Healing Assay
This assay measures cell migration in a two-dimensional space.
-
Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[7]
-
Imaging: The wound is imaged at time 0 and then at subsequent time points (e.g., 24 hours).
-
Analysis: The rate of wound closure is measured by quantifying the change in the width of the scratch over time. A faster closure rate indicates higher cell motility.[7]
Western Blotting
Western blotting is used to detect specific proteins in a sample. In the context of GDF15 research, it is used to confirm the knockdown or overexpression of GDF15 and to assess the phosphorylation status of key signaling proteins like STAT3 and SMADs.
-
Protein Extraction: Total protein is extracted from the treated and control cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a method like the BCA assay.[9]
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-GDF15, anti-p-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[9]
Conclusion
The collective evidence from multiple studies on various cancer cell lines strongly supports the role of GDF15 as a promoter of cancer progression. Its ability to enhance cell proliferation, migration, and invasion is mediated through the activation of key signaling pathways, including the STAT3 and TGF-β/SMAD cascades. The experimental protocols detailed in this guide provide a framework for the continued investigation of GDF15's function and the evaluation of potential therapeutic strategies targeting this critical cytokine. Further research comparing the activity of GDF15 across a broader range of cell lines and cancer types will be crucial for a comprehensive understanding of its context-dependent roles in oncology.
References
- 1. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GDF15 promotes the proliferation of cervical cancer cells by phosphorylating AKT1 and Erk1/2 through the receptor ErbB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GDF15 Promotes Cell Growth, Migration, and Invasion in Gastric Cancer by Inducing STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDF15 knockdown suppresses cervical cancer cell migration in vitro through the TGF‐β/Smad2/3/Snail1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Knockdown of GDF15 inhibits endometrial cancer cell proliferation and EMT [ejgo.net]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring Protein Binding Affinity and Kinetics: A Comparative Approach
For researchers and drug development professionals, understanding the binding affinity and kinetics of a protein of interest is paramount for elucidating its function and developing effective therapeutics. This guide provides a comparative framework for measuring these critical parameters, using a hypothetical "Protein of Interest (POI)" as an example. The principles and methodologies outlined here are broadly applicable to any protein, including the user-specified "Gfp150 (tfa)".
Quantitative Comparison of Binding Affinity and Kinetics
The strength of the interaction between a protein and its binding partner (ligand) is quantified by the equilibrium dissociation constant (KD). The rates at which the binding and unbinding events occur are described by the association rate constant (ka) and the dissociation rate constant (kd), respectively. A lower KD value indicates a stronger binding affinity.
For a comparative analysis, it is essential to measure these parameters for the Protein of Interest and its alternatives or different interacting partners under identical experimental conditions. The following table provides a template for summarizing such data.
| Interacting Molecules | Technology | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| Protein of Interest (POI) + Ligand A | SPR | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ (2.1 nM) |
| POI + Ligand B | BLI | 3.4 x 10⁴ | 5.0 x 10⁻³ | 1.5 x 10⁻⁷ (150 nM) |
| Alternative Protein 1 + Ligand A | ITC | - | - | 5.8 x 10⁻⁸ (58 nM) |
| Alternative Protein 2 + Ligand A | SPR | 8.9 x 10⁵ | 1.1 x 10⁻⁴ | 1.2 x 10⁻¹⁰ (0.12 nM) |
Experimental Protocols for Key Techniques
The selection of an appropriate technique for measuring binding affinity and kinetics depends on the nature of the interacting molecules, the required throughput, and the specific information sought. The three most widely used label-free techniques are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[1][2] This allows for the real-time monitoring of both association and dissociation phases of the interaction.
Experimental Protocol:
-
Ligand Preparation:
-
Express and purify the ligand (e.g., the Protein of Interest). Ensure high purity and stability.
-
Prepare the ligand in an appropriate immobilization buffer. The choice of buffer depends on the chemistry used for immobilization (e.g., amine coupling).
-
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip compatible with the ligand and the immobilization chemistry (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the analyte (the binding partner) in a suitable running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected KD.[1]
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand or with an irrelevant protein) to measure association.
-
After the association phase, switch back to the running buffer to measure dissociation.
-
-
Data Analysis:
-
Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
References
A Researcher's Guide to Navigating Anti-GFP Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing Green Fluorescent Protein (GFP) and its variants, selecting an antibody with the appropriate specificity and cross-reactivity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of anti-GFP antibodies, their cross-reactivity with common GFP variants, and detailed experimental protocols to empower you in making informed decisions for your research.
A search for "Gfp150 (tfa) antibodies" did not yield specific results for a product with this designation. It is plausible that this is a non-standard or internal nomenclature. This guide will, therefore, focus on the broader and critically important topic of cross-reactivity among commercially available antibodies targeted against the widely used Green Fluorescent Protein (GFP) and its spectral variants.
Understanding GFP and Its Variants
Green Fluorescent Protein (GFP), originally isolated from the jellyfish Aequorea victoria, has been engineered to produce a wide array of variants with different spectral properties, improved brightness, and faster maturation times.[1] These variants are invaluable tools in cell biology for applications such as protein tagging, studying gene expression, and tracking cellular processes.[2] However, the subtle amino acid substitutions that differentiate these variants can impact antibody recognition. While many anti-GFP antibodies are designed to recognize the core structure of GFP, their affinity for different variants can vary. Some polyclonal antibodies, which recognize multiple epitopes, may be more likely to detect a range of variants compared to monoclonal antibodies that target a single, specific epitope.[1][3][4]
Table 1: Common Variants of Green Fluorescent Protein (GFP)
| Variant | Common Name(s) | Key Features |
| wtGFP | Wild-Type GFP | The original protein isolated from Aequorea victoria. |
| EGFP | Enhanced GFP | A widely used variant with mutations that increase fluorescence intensity and improve folding at 37°C.[1] |
| YFP | Yellow Fluorescent Protein | A mutant of GFP with a red-shifted emission spectrum.[1] |
| CFP | Cyan Fluorescent Protein | A mutant of GFP with a blue-shifted emission spectrum.[5] |
| BFP | Blue Fluorescent Protein | A variant of GFP that fluoresces in the blue region of the spectrum.[6] |
| sfGFP | Superfolder GFP | Engineered for improved stability and folding efficiency. |
Comparison of Commercial Anti-GFP Antibodies
The cross-reactivity of an anti-GFP antibody is a critical consideration. Many manufacturers provide information on which GFP variants their antibodies are expected to recognize. Below is a summary of this information for a selection of commercially available anti-GFP antibodies.
Table 2: Stated Cross-Reactivity of Selected Commercial Anti-GFP Antibodies
| Antibody Name/Catalog # | Type | Host Species | Stated Cross-Reactivity with GFP Variants |
| Abcam ab290 | Polyclonal | Rabbit | Reactive against all variants of Aequorea victoria GFP, including S65T-GFP, RS-GFP, YFP, CFP, and EGFP.[7] |
| Antibodies.com A290 | Polyclonal | Rabbit | Reactive against all variants of Aequorea victoria GFP such as S65T-GFP, RS-GFP, YFP, CFP, RFP, and EGFP.[8] |
| Cell Signaling Technology #2555 | Polyclonal | Rabbit | Detects GFP, YFP, and CFP-tagged proteins. Does not detect RFP-tagged proteins.[9] |
| Thermo Fisher Scientific Anti-GFP Antibodies | Multiple | Multiple | Their portfolio of six anti-GFP antibodies are suited for the detection of native GFP, GFP variants, and most GFP fusion proteins.[10] |
| Rockland Immunochemicals | Multiple | Multiple | Polyclonal antibodies are often capable of detecting both native and denatured forms of GFP and its variants.[1] |
Experimental Data on Cross-Reactivity
While manufacturers provide statements on cross-reactivity, quantitative, head-to-head comparative data is often limited in the public domain. The most reliable approach is to empirically determine the cross-reactivity of an antibody in your specific experimental context. Western blotting is a common method for this assessment.
Table 3: Example Western Blot Performance of Anti-GFP Antibodies
| Antibody | Target(s) | Cell Line/Sample | Key Observations |
| Antibodies.com A290 | GFP | HEK293 cells transfected with GFP-expressing plasmid | A clear band at the expected molecular weight for GFP was detected in transfected cells, with no signal in non-transfected cells.[8] |
| Abcam ab290 | Eml4-EGFP fusion protein | Cell lysate | Detected the Eml4-EGFP fusion protein at the predicted molecular weight.[7] |
| Anti-GFP Polyclonal | HMGB1-GFP fusion protein | Transfected insect cells | Showed expression of the HMGB1-GFP fusion protein at the expected size of ~52 kDa.[11] |
Visualizing Experimental Workflows and Biological Context
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of an anti-GFP antibody, it is recommended to perform in-house validation using standardized protocols.
Western Blot Protocol
This protocol is designed to compare the reactivity of an anti-GFP antibody against several GFP variants.
-
Sample Preparation:
-
Culture and transfect separate plates of a suitable cell line (e.g., HEK293T) with expression vectors for EGFP, YFP, CFP, and a negative control (empty vector).
-
After 24-48 hours, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein (e.g., 20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary anti-GFP antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system. Compare the band intensities for each GFP variant to assess cross-reactivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA can provide a more quantitative measure of antibody binding to different GFP variants.
-
Plate Coating:
-
Dilute purified recombinant EGFP, YFP, and CFP to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each diluted protein to separate wells of a 96-well microplate. Include wells with coating buffer alone as a negative control.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary anti-GFP antibody in blocking buffer.
-
Add 100 µL of each dilution to the wells containing the different GFP variants.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation and Detection:
-
Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance values will indicate the relative binding affinity of the antibody for each GFP variant.
-
Immunoprecipitation (IP) Protocol
IP can be used to assess if an anti-GFP antibody can effectively pull down different GFP-tagged fusion proteins.
-
Lysate Preparation:
-
Prepare cell lysates from cells expressing different GFP-fusion proteins as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-GFP antibody for 1-4 hours or overnight at 4°C with gentle rotation. The amount of antibody should be optimized for each experiment.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the fusion partner to confirm the successful pulldown of the GFP-tagged protein.
-
By carefully considering the available data and performing in-house validation, researchers can confidently select the most appropriate anti-GFP antibody for their specific needs, ensuring the accuracy and reliability of their experimental results.
References
- 1. GFP Antibodies: A Comprehensive Guide | Rockland [rockland.com]
- 2. m.youtube.com [m.youtube.com]
- 3. news-medical.net [news-medical.net]
- 4. genscript.com [genscript.com]
- 5. Structural and thermodynamic analysis of the GFP:GFP-nanobody complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-GFP antibody - bioluminescent marker (ab290) | Abcam [abcam.com]
- 8. Anti-GFP Antibody (A290) | Antibodies.com [antibodies.com]
- 9. GFP Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Highly Selective Antibodies for GFP and RFP | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Functional Landscape: A Comparative Analysis of Gfp150 (tfa) and its Native Counterpart
A detailed functional comparison between Gfp150 trifluoroacetate (TFA) and its native form is not publicly available in the current scientific literature. Extensive searches for "Gfp150" did not yield specific information about a protein with this designation, suggesting it may be a proprietary, novel, or internally designated molecule not yet described in published research.
The inclusion of "(tfa)" suggests that Gfp150 may be a synthetically produced peptide or protein, where trifluoroacetate is a common counterion used during purification. The functional implications of a TFA salt form versus a native protein would be a critical area of investigation for any research or drug development program.
While a direct comparison of "Gfp150" is not possible with the available information, we can provide a generalized framework and illustrative examples based on common practices for comparing modified or synthetic proteins with their native equivalents. This guide will outline the key functional assays, data presentation formats, and pathway analyses that researchers would typically employ for such a comparison.
General Principles of Functional Comparison
When comparing a modified protein like a TFA salt to its native form, the primary goal is to assess whether the modification has altered the protein's biological activity. Key areas of investigation include:
-
Binding Affinity and Kinetics: Does the modified protein bind to its target receptor or ligand with the same affinity and on/off rates as the native protein?
-
Signal Transduction: Does the modified protein activate or inhibit downstream signaling pathways to the same extent as the native protein?
-
In Vitro and In Vivo Efficacy: Does the modified protein elicit the same biological response in cell-based assays and in living organisms?
-
Stability and Pharmacokinetics: Does the modification affect the protein's stability, solubility, or how it is processed in the body?
Hypothetical Functional Comparison Data
To illustrate how such a comparison would be presented, the following table summarizes hypothetical quantitative data for a generic protein "Protein X (TFA)" versus its "Native Protein X".
| Functional Parameter | Protein X (TFA) | Native Protein X | Fold Difference |
| Receptor Binding Affinity (Kd) | 1.2 nM | 1.0 nM | 1.2 |
| EC50 for cAMP Production | 5.8 nM | 4.5 nM | 1.3 |
| In Vitro Cell Proliferation (IC50) | 25 µM | 22 µM | 1.1 |
| In Vivo Tumor Growth Inhibition | 65% | 70% | 0.93 |
Note: This data is purely illustrative.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of comparative functional data. Below are examples of protocols that would be used in such a study.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kd) of the test articles for their target receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target receptor are cultured to 80-90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-ligand) and increasing concentrations of the unlabeled competitor (Protein X (TFA) or Native Protein X).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50, which is then converted to a Ki (and approximated as Kd) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of the test articles to stimulate Gs-coupled receptor signaling.
Methodology:
-
Cell Culture: CHO-K1 cells stably co-expressing the target receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of Protein X (TFA) or Native Protein X in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.
-
Lysis and Detection: Cells are lysed, and the luciferase substrate is added. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data are normalized and fitted to a sigmoidal dose-response curve to determine the EC50.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for communicating complex experimental setups and biological processes.
Caption: A generalized workflow for in vitro functional comparison.
Caption: A hypothetical Gs-coupled signaling pathway for Gfp150.
A Researcher's Guide to Monitoring NF-κB Signaling: A Comparative Analysis of GFP-p65 and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of Nuclear Factor-kappa B (NF-κB) signaling is crucial for understanding inflammation, immunity, and cancer. This guide provides a comprehensive validation and comparison of a commonly used research tool, the GFP-p65 translocation assay, with its primary alternatives: the luciferase reporter assay and immunofluorescence staining of endogenous p65.
The activation of the NF-κB family of transcription factors is a central event in the cellular response to a variety of stimuli, including cytokines, pathogens, and stress.[1][2] A key step in the canonical NF-κB pathway is the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus, where it initiates the transcription of target genes.[3][4] This guide will delve into the methodologies used to monitor this critical event, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate research tool for your experimental needs.
Comparison of Key Performance Metrics
The choice of assay for monitoring NF-κB activation often depends on the specific experimental question, required throughput, and the level of detail needed. The following table summarizes the key performance characteristics of the three most common methods.
| Feature | GFP-p65 Translocation Assay | Luciferase Reporter Assay | Immunofluorescence of Endogenous p65 |
| Principle | Live-cell imaging of a GFP-tagged p65 fusion protein translocating from the cytoplasm to the nucleus.[5][6] | Measurement of light produced from a luciferase enzyme whose expression is driven by an NF-κB response element.[7][8] | Fixation and staining of cells with a primary antibody against endogenous p65, followed by a fluorescently labeled secondary antibody to visualize its subcellular localization.[9] |
| Primary Readout | Nuclear to cytoplasmic fluorescence ratio.[10] | Luminescence intensity.[11] | Nuclear to cytoplasmic fluorescence intensity.[12] |
| Assay Type | Live-cell imaging | Lysis-based endpoint assay | Fixed-cell endpoint assay |
| Temporal Resolution | High (real-time monitoring in single cells).[6] | Low (measures accumulated transcriptional activity).[8] | Low (provides a snapshot at a single time point). |
| Spatial Resolution | High (subcellular localization is directly visualized).[13] | None (population average). | High (subcellular localization is directly visualized). |
| Sensitivity | Moderate to high, dependent on expression levels and imaging system.[14] | High, with a broad dynamic range.[15][16] | Moderate, dependent on antibody quality and target abundance. |
| Throughput | Low to medium, can be automated for higher throughput.[17] | High, easily adaptable to 96- and 384-well formats.[18] | Medium, can be automated with high-content imaging systems. |
| Artifacts/Considerations | Overexpression of the fusion protein may alter signaling dynamics.[19] | Indirect measure of translocation; reflects transcriptional activity which is downstream. Can be affected by off-target effects on the reporter plasmid or luciferase enzyme.[20] | Fixation and permeabilization can introduce artifacts. Antibody specificity is critical.[21] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to allow for a comprehensive understanding of the experimental workflows.
GFP-p65 Translocation Assay
This protocol describes the steps for monitoring NF-κB activation in living cells using a GFP-p65 fusion protein.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) in a glass-bottom dish suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding a p65-GFP fusion protein using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression. Stable cell lines expressing GFP-p65 are also commonly used.[5]
-
-
Live-Cell Imaging:
-
Replace the culture medium with an imaging medium (e.g., phenol red-free DMEM).
-
Place the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, CO2, and humidity.
-
Acquire baseline images of the GFP signal.
-
-
Stimulation and Image Acquisition:
-
Add the NF-κB activating stimulus (e.g., TNFα, IL-1β) to the imaging medium.
-
Begin time-lapse imaging, acquiring images every 1-5 minutes for the desired duration (typically 1-2 hours).
-
-
Image Analysis:
-
For each cell at each time point, quantify the mean fluorescence intensity in the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of p65 translocation.[10]
-
Luciferase Reporter Assay
This protocol outlines the measurement of NF-κB transcriptional activity using a luciferase reporter.
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization).[11]
-
Incubate for 24-48 hours.
-
-
Cell Stimulation:
-
Treat the cells with the desired NF-κB activating stimulus for a specified period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add passive lysis buffer and incubate at room temperature with gentle shaking to lyse the cells.[7]
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Next, add the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the luminescence again.[11]
-
Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Immunofluorescence Staining of Endogenous p65
This protocol details the visualization of endogenous p65 translocation in fixed cells.
-
Cell Culture and Stimulation:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the NF-κB activating stimulus for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the culture medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with a primary antibody specific for p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the slides using a fluorescence microscope.
-
Visualizing the Pathways and Workflows
To further clarify the biological process and experimental procedures, the following diagrams have been generated.
Caption: Canonical NF-κB Signaling Pathway
Caption: GFP-p65 Translocation Assay Workflow
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. GFP-p65 knock-in mice as a tool to study NF-kappaB dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KappaBle fluorescent reporter mice enable low-background single-cell detection of NF-κB transcriptional activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB luciferase reporter assay [bio-protocol.org]
- 19. rna.uzh.ch [rna.uzh.ch]
- 20. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Peptide X (TFA Salt) in Cellular Signaling
This guide provides a comparative analysis of a novel therapeutic peptide, designated here as Peptide X (TFA salt), against other established alternatives. The focus of this document is on the dose-response characteristics and the underlying signaling pathway modulation. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the dose-response characteristics of Peptide X (TFA salt) in comparison to two alternative compounds, a small molecule agonist (Compound A) and another therapeutic peptide (Peptide B). The data is derived from a standardized in vitro cell-based assay measuring the activation of a specific downstream signaling marker.
| Compound | Type | EC50 (nM) | Emax (% of Control) | Hill Slope |
| Peptide X (TFA salt) | Peptide Agonist | 15.2 | 100 | 1.1 |
| Compound A | Small Molecule Agonist | 45.8 | 95 | 0.9 |
| Peptide B | Peptide Agonist | 8.9 | 110 | 1.3 |
Note: The half-maximal effective concentration (EC50) is a measure of a drug's potency, representing the concentration at which the drug elicits 50% of its maximal response.[1][2] The maximum effect (Emax) is the maximal response that can be produced by the drug.[3]
Experimental Protocols
A detailed methodology for the dose-response curve analysis is provided below.
Cell-Based Reporter Assay
-
Cell Culture: A human cell line endogenously expressing the target receptor of interest was cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Cells were seeded into 96-well white-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: Peptide X (TFA salt), Compound A, and Peptide B were serially diluted in assay buffer (DMEM + 0.1% BSA) to generate a 10-point dose-response curve.
-
Cell Treatment: The cell culture medium was aspirated, and cells were treated with the various concentrations of the test compounds or vehicle control.
-
Incubation: The plates were incubated for 6 hours at 37°C to allow for receptor activation and downstream signaling.
-
Lysis and Detection: Following incubation, cells were lysed, and the level of a downstream reporter (e.g., luciferase activity, cAMP concentration, or phosphorylated protein levels) was quantified using a commercially available assay kit and a plate reader.
-
Data Analysis: The raw data was normalized to the vehicle control. Dose-response curves were generated by plotting the normalized response against the logarithm of the compound concentration. The EC50, Emax, and Hill slope were calculated using a four-parameter logistic regression model.[1]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling cascade initiated by the binding of Peptide X to its cell surface receptor.
Caption: Hypothetical GPCR signaling pathway for Peptide X.
Experimental Workflow Diagram
This diagram outlines the key steps of the dose-response analysis workflow.
Caption: Workflow for dose-response curve analysis.
References
A Researcher's Guide to Photocaged DAP TFA: A Comparative Analysis
For researchers and drug development professionals seeking high-purity, reliable reagents, this guide provides a comprehensive analysis of Photocaged DAP TFA (trifluoroacetate), a valuable tool for studying biosynthetic acyl-enzyme intermediates. While a direct comparative analysis with other suppliers for a product specifically named "Gfp150 (tfa)" is not feasible due to a lack of market availability under this designation, we will focus on the specifications and performance of Photocaged DAP TFA from a leading supplier, MedChemExpress. This guide will use this product as a benchmark to illustrate the critical quality attributes researchers should consider when sourcing similar chemical probes.
Product Overview and Supplier Information
Product: Photocaged DAP TFA Synonyms: pm-DAP TFA CAS Number: 2366176-90-9 Supplier: MedChemExpress Reported Purity: >98%
Photocaged DAP TFA is a protected version of 2,3-diaminopropionic acid (DAP). Its key feature is the presence of a photolabile protecting group, which can be removed with light to release the active DAP molecule. This property allows for precise spatial and temporal control over its availability, making it a powerful tool for probing biological systems.[1] MedChemExpress is a prominent supplier of this reagent, providing it with a purity specification of over 98%.
Quantitative Data Summary
To ensure the reliability and reproducibility of experimental results, it is crucial to assess the purity, stability, and activity of any research chemical. The following table outlines the key quality control parameters and the expected performance for a high-quality batch of Photocaged DAP TFA.
| Parameter | Specification | Methodology |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Consistent with the expected molecular weight | Mass Spectrometry (MS) |
| Stability | Stable for ≥ 24 months at -20°C | Long-term stability study by HPLC |
| Photorelease Activity | Successful deprotection upon UV irradiation | In vitro photorelease assay followed by HPLC or MS analysis |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed to be adaptable for use in a standard research laboratory setting.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps to verify the purity of Photocaged DAP TFA.
Objective: To determine the percentage purity of the compound by separating it from any potential impurities.
Materials:
-
Photocaged DAP TFA sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of Photocaged DAP TFA in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.
-
Stability Assessment
This protocol describes a method to evaluate the stability of Photocaged DAP TFA under typical storage conditions.
Objective: To assess the degradation of the compound over time at a specified temperature.
Procedure:
-
Prepare multiple aliquots of the Photocaged DAP TFA sample in sealed, light-protected vials.
-
Store the vials at -20°C.
-
At specified time points (e.g., 0, 3, 6, 12, and 24 months), remove one aliquot.
-
Analyze the sample for purity using the HPLC protocol described above.
-
Compare the purity at each time point to the initial purity to determine the extent of degradation.
In Vitro Photorelease Assay
This protocol is designed to confirm the photo-caging functionality of the compound.
Objective: To verify that the protecting group can be efficiently removed upon exposure to UV light.
Procedure:
-
Prepare a solution of Photocaged DAP TFA (e.g., 100 µM in a suitable buffer like PBS).
-
Take an initial sample for HPLC or Mass Spectrometry (MS) analysis (time = 0).
-
Expose the solution to a UV light source (e.g., 365 nm) for a defined period (e.g., 5-15 minutes).
-
Take a sample for HPLC or MS analysis post-irradiation.
-
Analyze the samples to detect the decrease in the peak corresponding to the photocaged compound and the appearance of a new peak corresponding to the deprotected 2,3-diaminopropionic acid.
Signaling Pathway Context
While initial investigations into a similarly named compound suggested a potential link to the Fibroblast Growth Factor (FGF) signaling pathway, further analysis of the compound with CAS number 2366176-90-9, identified as Photocaged DAP TFA, indicates its primary utility is as a chemical probe for studying enzymatic mechanisms, specifically for trapping biosynthetic acyl-enzyme intermediates. The released 2,3-diaminopropionic acid can act as a nucleophile to intercept and form a stable adduct with an acyl-enzyme intermediate, allowing for its characterization.
References
Safety Operating Guide
Safe Disposal of Gfp150 (TFA): A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Gfp150 (TFA), a common reagent in laboratory settings. Adherence to these procedures is critical for maintaining a safe working environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Gfp150, containing Trifluoroacetic acid (TFA), is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled.[2][3] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always use Gfp150 (TFA) within a certified chemical fume hood.[4][5] Essential PPE includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[3]
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.[1][3]
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Step-by-Step Disposal Protocol
Proper disposal of Gfp150 (TFA) waste is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Segregation: Never dispose of Gfp150 (TFA) down the drain.[4] It must be segregated as hazardous waste. Keep it separate from incompatible materials such as bases, oxidizers, and metals.[3][4][5]
-
Waste Container: Store Gfp150 (TFA) waste in a designated, closed container that is clearly labeled as "Hazardous Waste" and specifies "Trifluoroacetic Acid".[4][5] The container should be in good condition and made of a compatible material (e.g., glass or polyethylene).[4]
-
Storage: Keep the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][5]
-
Waste Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[4][5]
Spill Management
In the event of a Gfp150 (TFA) spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills (<500 mL):
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[5][7][8]
-
Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with a suitable neutralizing agent, such as a dilute solution of sodium bicarbonate, followed by a water rinse.[5]
For Major Spills (>500 mL):
-
Evacuate: Immediately evacuate the laboratory.[5]
-
Activate Alarm: Activate the nearest fire alarm and contact emergency services.[4][5]
-
Do Not Re-enter: Do not re-enter the area until it has been cleared by trained emergency personnel.[5]
Gfp150 (TFA) Chemical and Physical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless[3] |
| Odor | Pungent[3] |
| pH | < 1[3] |
| Melting Point | -15.4 °C (4.3 °F)[2] |
| Boiling Point | 72.4 °C (162.3 °F)[2] |
| Solubility in Water | Soluble[1] |
Diagrams for Safety and Disposal Workflows
Caption: Gfp150 (TFA) Disposal Workflow
Caption: Gfp150 (TFA) Spill Response Plan
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
